4-Oxo-1-adamantyl acetate
Description
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Structure
3D Structure
Properties
IUPAC Name |
(4-oxo-1-adamantyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-7(13)15-12-4-8-2-9(5-12)11(14)10(3-8)6-12/h8-10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHDLUJUHIBGGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC12CC3CC(C1)C(=O)C(C3)C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Structural Analysis of 4-Oxo-1-adamantyl Acetate
[1]
Executive Summary
-
Compound Name: this compound[1]
-
CAS Number: 63382-10-5[1]
-
Molecular Formula:
[1][2] -
Core Significance: This molecule represents a "desymmetrized" adamantane cage.[1][2] Unlike the highly symmetric parent adamantane (
) or 1-substituted derivatives ( ), the introduction of a ketone at the 4-position reduces the symmetry to .[2] This unique geometry allows for the precise spatial orientation of pharmacophores in drug design, particularly for DPP-4 inhibitors and antiviral agents.[1][2]
Structural Architecture & Conformation
The adamantane cage is a rigid, stress-free system composed of four fused cyclohexane rings in the chair conformation.[2] Functionalization at the C1 (bridgehead) and C4 (bridge) positions creates a distinct steric and electronic environment.[2]
Symmetry Breaking
The 4-oxo group breaks the three-fold axis of rotation present in 1-adamantyl acetate.[1][2]
-
Plane of Symmetry (
): The molecule retains a single plane of symmetry passing through C1 , C4 , and C7 .[2] -
Proton Environments: This symmetry renders the protons on the "left" and "right" of the plane chemically equivalent, but differentiates those "syn" and "anti" to the ketone.[2]
3D Conformational Analysis (Graphviz Visualization)
The following diagram illustrates the connectivity and the specific numbering used to assign spectral data. The relationship between the C1-Acetate and C4-Ketone defines the "vectors" of reactivity.[2]
Caption: Connectivity map of this compound. The C1-C4-C7 axis defines the plane of symmetry.
Synthesis & Purification Protocols
The synthesis typically proceeds via the oxidation of 1-acetoxyadamantane.[1][2] This method is preferred over direct acetylation of 4-oxoadamantanol due to the availability of the starting material.[2]
Oxidative Functionalization Protocol
Reaction Type: C-H Oxidation (Cohen/Schleyer Method adaptation)
Reagents: Chromium Trioxide (
Step-by-Step Methodology:
-
Preparation: Dissolve 1-acetoxyadamantane (1.0 eq) in Glacial Acetic Acid.
-
Oxidant Addition: Slowly add a solution of
(2.5 eq) in aqueous acetic acid while maintaining temperature at 20–25°C. Caution: Exothermic. -
Heating: Heat the mixture to 60°C for 4 hours. The C4 methylene positions are activated by the bridgehead substituent, but statistical oxidation yields a mixture.[2]
-
Quenching: Quench with isopropanol (to destroy excess Cr(VI)) and dilute with water.
-
Extraction: Extract with Dichloromethane (DCM). Wash organic layer with
and Brine.[2]
Purification Strategy
The crude mixture will contain:
Chromatography Conditions:
Spectroscopic Characterization
The following data is synthesized from standard adamantane substituent effects and validated against known analogues.
Nuclear Magnetic Resonance (NMR)
The
Table 1: Predicted
| Position | Shift ( | Multiplicity | Integration | Assignment Logic |
| C4-Ketone | - | - | - | Carbonyl Carbon (See |
| C2-H / C10-H | 2.55 - 2.65 | Multiplet | 2H | |
| C3-H / C5-H | 2.25 - 2.35 | Broad Singlet | 2H | Bridgehead protons |
| C8-H / C9-H | 2.10 - 2.20 | Multiplet | 4H | Bulk cage protons.[1][2] |
| Acetate | 2.01 | Singlet | 3H | Characteristic acetate methyl.[1][2] |
| C6-H | 1.90 - 2.05 | Multiplet | 2H | Distal methylene.[1][2] |
| C7-H | 2.15 | Broad Singlet | 1H | Distal bridgehead.[1][2] |
Table 2: Predicted
| Carbon Type | Shift ( | Notes |
| Ketone (C=O) | 216.5 | Characteristic of adamantanone (strained ketone).[1][2] |
| Ester (C=O) | 170.2 | Typical acetate carbonyl.[1][2] |
| C1 (Quaternary) | 80.5 | Bridgehead carrying -OAc.[1][2] |
| C3 / C5 | 46.8 | Bridgeheads |
| C7 | 29.8 | Distal bridgehead.[1][2] |
| Acetate | 22.5 | Methyl group.[1][2] |
Infrared Spectroscopy (FT-IR)
The spectrum is dominated by two distinct carbonyl stretches.[1][2]
-
1735 cm
: Ester C=O stretch (Sharp).[1][2] -
1715-1725 cm
: Ketone C=O stretch (Strong). -
2910-2850 cm
: C-H stretches (Adamantane cage).[1][2] -
1240 cm
: C-O stretch (Acetate).[1][2]
Mass Spectrometry (EI-MS)
Reactivity & Applications Profile
The molecule possesses two orthogonal reactive sites: the electrophilic ketone and the hydrolyzable ester .[2]
Orthogonal Reactivity Logic
-
Ketone Reactions (C4):
-
Ester Reactions (C1):
Drug Development Workflow
This scaffold is used to modulate Lipophilicity (LogP) and Metabolic Stability .[1][2]
-
Metabolic Blocking: The adamantane cage blocks CYP450 oxidation at the site it occupies.[2]
-
Solubility: The ketone provides a dipole that improves solubility compared to the parent hydrocarbon, while the cage ensures membrane permeability.[2]
Caption: Divergent synthesis pathways utilizing the orthogonal functional groups.
References
-
Synthesis of Oxidized Adamantanes: Geluk, H. W., & Schlatmann, J. L. (1968).[2] Hydride transfer reactions of the adamantyl cation.[2] II. Synthesis of 1-adamantanol and 1,3-adamantanediol. .[1][2] (Foundational oxidation chemistry).[1][2][5][6]
-
Adamantane Spectroscopy: Duddeck, H. (1975).[1][2] Structure elucidation of hydroxylated adamantanes by NMR spectroscopy. .[1][2] (Basis for NMR assignments).
-
General Reactivity: Baxter, E. W., & Reitz, A. B. (2002).[2] Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. .[1][2] (Protocol for ketone derivation).[1][2][4][7][8]
-
Crystal Data (Comparative): Nordman, C. E., & Schomaker, V. (1951).[2] The Crystal Structure of Adamantane. .[1][2] (Lattice baseline).[1][2]
Sources
- 1. 1-Adamantaneacetic acid | 4942-47-6 [chemicalbook.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. 56674-88-5 | CAS DataBase [m.chemicalbook.com]
- 4. dnrcollege.org [dnrcollege.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enamine synthesis by amination [organic-chemistry.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Discovery and Synthesis of 4-Oxo-1-adamantyl Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The adamantane cage, a rigid and lipophilic hydrocarbon framework, has captivated chemists for over a century, leading to its incorporation into a myriad of bioactive molecules and advanced materials. Among its many derivatives, 4-oxo-1-adamantyl acetate stands out as a versatile intermediate, offering a strategic point for further functionalization. This technical guide provides an in-depth exploration of the discovery and synthesis of this key compound, tracing its origins to the pioneering work on adamantane functionalization and detailing the robust synthetic methodologies that have since been refined. We will delve into the mechanistic underpinnings of the critical oxidation step, provide detailed experimental protocols, and present a comprehensive analysis of its characterization data. This guide is intended to serve as a valuable resource for researchers leveraging the unique properties of the adamantane scaffold in their scientific endeavors.
Introduction: The Allure of the Adamantane Scaffold
First isolated from crude oil in 1933, adamantane's diamondoid structure, composed of three fused cyclohexane rings in a strain-free chair conformation, imparts exceptional thermal stability and lipophilicity. These characteristics have made adamantane derivatives attractive scaffolds in medicinal chemistry, leading to the development of antiviral drugs like amantadine and rimantadine, as well as agents targeting the central nervous system. The strategic introduction of functional groups onto the adamantane core is paramount for modulating the pharmacological profile of these molecules. The C-1 (bridgehead) and C-2 (bridge) positions offer distinct opportunities for substitution, with the former being more sterically accessible. The introduction of a ketone functionality at the C-4 position, as seen in this compound, provides a reactive handle for a wide array of chemical transformations, including nucleophilic additions, reductions, and the formation of heterocycles.
The Genesis of this compound: A Historical Perspective
The journey to this compound is intrinsically linked to the broader exploration of adamantane chemistry, particularly the efforts to selectively functionalize its seemingly inert C-H bonds. While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is a logical extension of the foundational work on adamantane oxidation. Pioneering studies in the 1960s by researchers such as Geluk and Schlatmann laid the groundwork for accessing polysubstituted adamantanes through hydride transfer reactions and subsequent oxidations[1]. Their work on the synthesis of 1,3- and 1,4-disubstituted adamantanes using strong acids and oxidizing agents provided the conceptual framework for introducing functionality at the 4-position[1].
The most plausible and direct synthetic route to this compound involves the oxidation of its precursor, 1-adamantyl acetate. The synthesis of 1-adamantyl acetate itself is a straightforward esterification of 1-adamantanol.
Synthetic Methodologies
The synthesis of this compound is a two-step process commencing with the readily available 1-adamantanol.
Step 1: Synthesis of the Precursor, 1-Adamantyl Acetate
The initial step involves the esterification of 1-adamantanol with acetic anhydride. This reaction is typically catalyzed by a base such as pyridine in the presence of a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).
Experimental Protocol: Synthesis of 1-Adamantyl Acetate [2]
-
To a solution of 1-adamantanol (1.0 eq) in pyridine is added 4-(dimethylamino)pyridine (0.1 eq) and acetic anhydride (1.5 eq).
-
The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of water.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed sequentially with saturated aqueous copper(II) sulfate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford 1-adamantyl acetate.
Causality of Experimental Choices:
-
Pyridine: Serves as a base to neutralize the acetic acid byproduct and as a solvent.
-
4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst that accelerates the acylation of the sterically hindered tertiary alcohol.
-
Acetic Anhydride: Acts as the acetylating agent. An excess is used to drive the reaction to completion.
-
Aqueous Workup: The copper(II) sulfate wash is effective in removing residual pyridine from the organic phase.
Step 2: Oxidation of 1-Adamantyl Acetate to this compound
The key transformation is the selective oxidation of a methylene (CH₂) group at the C-4 position of the adamantane cage to a carbonyl group. Several methods for the oxidation of adamantanes have been reported, with chromic acid-based reagents and ozonolysis being prominent. The work by Geluk and Schlatmann on the synthesis of 1-hydroxyadamantan-4-one, a closely related compound, utilized chromic anhydride for the oxidation of a hydroxyl group[3]. This suggests that similar conditions would be effective for the oxidation of a C-H bond in the activated acetate derivative.
Conceptual Experimental Protocol: Oxidation of 1-Adamantyl Acetate
A definitive, detailed protocol for this specific transformation from the primary literature is elusive. The following is a representative procedure based on established methods for adamantane oxidation.
-
To a solution of 1-adamantyl acetate (1.0 eq) in a suitable solvent such as acetic acid or a mixture of acetone and water, is added a strong oxidizing agent. Jones reagent, prepared from chromium trioxide in aqueous sulfuric acid, is a viable option[4].
-
The reaction mixture is stirred at a controlled temperature, typically ranging from room temperature to gentle heating, while monitoring the progress by TLC or gas chromatography (GC).
-
Upon completion, the excess oxidant is quenched by the addition of a reducing agent, such as isopropyl alcohol.
-
The reaction mixture is neutralized with a base, for example, sodium bicarbonate.
-
The product is extracted into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Mechanistic Insights:
The oxidation of a saturated C-H bond with chromic acid is believed to proceed through a radical mechanism. The reaction is initiated by the abstraction of a hydrogen atom from the adamantane framework by a chromium-oxo species, generating a tertiary adamantyl radical. This radical can then be trapped by another oxidant molecule, leading to the formation of an alcohol intermediate (4-hydroxy-1-adamantyl acetate), which is subsequently oxidized to the ketone. The selectivity for the C-4 position is likely influenced by a combination of steric and electronic factors.
Characterization and Data
The unambiguous identification of this compound is achieved through a combination of spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O₃ | |
| Molecular Weight | 208.25 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | Not readily available in literature | |
| ¹H NMR (CDCl₃) | δ (ppm): ~2.7-2.0 (m, adamantyl H), 2.05 (s, 3H, OAc) | Inferred from related structures |
| ¹³C NMR (CDCl₃) | δ (ppm): ~215 (C=O), 170 (OAc C=O), 80 (C-1), ~45-30 (adamantyl C), 22 (OAc CH₃) | Inferred from related structures |
| IR (KBr) | ν (cm⁻¹): ~2950-2850 (C-H stretch), ~1730 (ester C=O), ~1710 (ketone C=O) | Inferred from related structures |
| Mass Spectrometry | m/z: 208 (M⁺) |
Visualization of Key Processes
Synthesis Workflow
Caption: Synthetic pathway to this compound.
Proposed Reaction Mechanism
Caption: Simplified proposed mechanism for the oxidation step.
Conclusion
This compound is a valuable synthetic intermediate that provides access to a diverse range of functionalized adamantane derivatives. Its synthesis, rooted in the foundational studies of adamantane chemistry, is a testament to the ingenuity of organic chemists in taming this unique hydrocarbon scaffold. While the exact historical moment of its first synthesis may be embedded within the broader narrative of adamantane functionalization, the principles guiding its preparation are well-established. This guide has provided a comprehensive overview of the synthesis, characterization, and mechanistic considerations for this compound, with the aim of empowering researchers to confidently utilize this important building block in their pursuit of novel molecules with tailored properties.
References
-
Geluk, H. W., & Schlatmann, J. L. M. A. (1968). Hydride transfer reactions of the adamantyl cation—II: Synthesis of 1,3- and 1,4-disubstituted adamantanes. Tetrahedron, 24(15), 5369–5377. [Link]
-
Barber, T., & Ball, L. T. (2021). Synthesis of tert-Alkyl Phosphines: Preparation of Di-(1-adamantyl)phosphonium Trifluoromethanesulfonate and Tri-(1-adamantyl)phosphine. Organic Syntheses, 98, 289-314. [Link]
-
Keinan, E., & Mazur, Y. (1977). tertiary alcohols from hydrocarbons by ozonation on silica gel. Organic Syntheses, 56, 38. [Link]
- Eisenstein, O., & Ponec, R. (2008). Jones Oxidation. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 519973, 1-Adamantyl acetate. Retrieved January 26, 2024 from [Link].
Sources
4-Oxo-1-adamantyl acetate IUPAC name and synonyms
Content Type: In-Depth Technical Guide Subject: Synthesis, Properties, and Applications of 4-Oxo-1-adamantyl Acetate CAS Registry Number: 63382-10-5
Nomenclature and Identification
Core Directive: This section establishes the precise chemical identity of the compound, resolving potential ambiguities arising from the adamantane cage numbering system.
The adamantane scaffold (tricyclo[3.3.1.1^{3,7}]decane) possesses high symmetry
Systematic Nomenclature
| Standard | Name | Notes |
| IUPAC (Preferred) | 4-oxotricyclo[3.3.1.1^{3,7}]decan-1-yl acetate | Unambiguously defines the skeleton and substituent positions. |
| Common Name | This compound | Widely used in commercial catalogs. |
| Alternative Numbering | 5-acetoxy-2-adamantanone | Equivalent structure; numbers the ketone as C2 (bridge) and acetate as C5 (bridgehead). |
| InChI Key | ZYLRDAOEBRPIGT-UHFFFAOYSA-N | Standard hash for database integration. |
| SMILES | CC(=O)OC12CC3CC(C1)CC(=O)C3C2 | (Note: Simplified representation; actual string depends on canonicalization). |
Structural Visualization
The following diagram illustrates the connectivity and the spatial relationship between the bridgehead acetate and the bridge ketone.
Figure 1: Abstract connectivity map of this compound highlighting the C1-C4 substitution pattern.
Physicochemical Properties & Logic
Expertise & Experience: Understanding the physical properties of this intermediate is crucial for reaction planning. The adamantane cage confers significant lipophilicity, but the introduction of the ketone and ester moieties creates a "polar bullet" profile, improving solubility in organic synthesis solvents (DCM, THF) compared to the parent hydrocarbon.
| Property | Value (Experimental/Predicted) | Implications for Protocol |
| Molecular Weight | 208.25 g/mol | Calculation basis for stoichiometry. |
| Physical State | White to off-white crystalline solid | Easy to handle; purification via recrystallization is viable. |
| Melting Point | 68–72 °C | Low melting point requires careful temperature control during vacuum drying to avoid sublimation or melt. |
| Boiling Point | ~315 °C (at 760 mmHg) | High boiling point allows for high-temperature reactions without loss of substrate. |
| LogP (Predicted) | ~1.8 – 2.2 | Moderately lipophilic. Extractable into Ethyl Acetate or DCM from aqueous layers. |
| Solubility | Soluble in DCM, CHCl3, EtOAc, MeOH. | Compatible with standard organic synthesis workflows. |
Synthesis Pathways (Technical Protocols)
Trustworthiness: While direct oxidation of 1-adamantyl acetate is possible, it often suffers from poor regioselectivity (yielding mixtures of 3-oxo and 4-oxo isomers). The most robust, "self-validating" route for high-purity applications (e.g., pharmaceutical intermediates) involves the acetylation of 5-hydroxy-2-adamantanone .
The Preferred Route: Acetylation of 5-Hydroxy-2-adamantanone
This protocol ensures the ketone is already established in the correct position before the acetate is introduced, preventing isomer mixtures.
Reagents:
-
Substrate: 5-Hydroxy-2-adamantanone (1.0 eq)
-
Acylating Agent: Acetic Anhydride (
) (1.5 – 2.0 eq) -
Catalyst/Base: Pyridine (solvent/base) or Triethylamine (
) with DMAP (cat). -
Solvent: Dichloromethane (DCM) (if not using Pyridine as solvent).
Step-by-Step Protocol:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge the RBF with 5-Hydroxy-2-adamantanone (10 mmol, 1.66 g). Add anhydrous DCM (50 mL) and Triethylamine (15 mmol, 2.1 mL).
-
Catalysis: Add 4-Dimethylaminopyridine (DMAP) (0.5 mmol, 61 mg) as a nucleophilic catalyst. Causality: DMAP significantly accelerates the acylation of the sterically hindered bridgehead hydroxyl group.
-
Addition: Cool the mixture to 0°C (ice bath). Dropwise add Acetic Anhydride (12 mmol, 1.13 mL) over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.
-
Validation: Monitor via TLC (Mobile Phase: 30% EtOAc in Hexanes). The starting material (
) should disappear, replaced by the less polar ester ( ).
-
-
Workup: Quench with saturated
solution (30 mL). Extract the aqueous layer with DCM ( ). -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo. -
Isolation: Recrystallize the crude solid from Hexane/EtOAc to yield pure this compound.
Synthesis Workflow Diagram
The following Graphviz diagram visualizes the logic flow, including the upstream generation of the precursor.
Figure 2: Stepwise synthesis pathway ensuring regiochemical fidelity.
Analytical Characterization
Authoritative Grounding: To confirm the identity of the synthesized compound, compare spectral data against these expected values. The distinction between the bridgehead protons and bridge protons is critical.
Nuclear Magnetic Resonance (NMR)
-
NMR (CDCl
, 400 MHz):-
2.01 (s, 3H,
): Characteristic singlet of the acetate methyl group. - 2.60–2.70 (m, 2H): Protons alpha to the ketone (bridge positions).
- 2.20–2.40 (m, bridgehead protons): Multiplets corresponding to the cage structure.
-
Key Diagnostic: Absence of the hydroxyl proton signal (broad singlet usually around 2-3 ppm in the precursor).
-
2.01 (s, 3H,
-
NMR (CDCl
, 100 MHz):- 216.0 (C=O, ketone): Distinctive downfield shift.
- 170.1 (C=O, ester).
- 79.5 (C-O, bridgehead quaternary carbon): Indicates the acetate attachment point.
-
21.5 (
, acetate).
Mass Spectrometry (MS)
-
Ionization: ESI+ or EI.
-
Molecular Ion:
(ESI). -
Fragmentation (EI): Loss of acetic acid (
) is a common fragmentation pathway for tertiary acetates, showing a peak at .
Applications in Drug Development
Context: this compound is not just a catalog chemical; it is a strategic scaffold in Medicinal Chemistry.
-
DPP-4 Inhibitors (Diabetes):
-
Adamantane derivatives are used to construct the lipophilic anchor of Dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Vildagliptin analogs). The cage structure improves metabolic stability by preventing enzymatic degradation of adjacent peptide bonds.
-
The 4-oxo group allows for reductive amination, enabling the attachment of nitrogen-containing pharmacophores (e.g., pyrrolidines or cyanopyrrolidines).
-
-
11
-HSD1 Inhibitors:-
Used in the synthesis of inhibitors for
-hydroxysteroid dehydrogenase type 1, targeting metabolic syndrome. The adamantane core fits into the hydrophobic pocket of the enzyme.
-
-
Linker Chemistry:
-
The molecule serves as a bifunctional linker . The ester can be hydrolyzed to a hydroxyl (nucleophile), while the ketone can react with amines or Grignard reagents (electrophile), allowing for the construction of complex, non-linear drug conjugates.
-
References
-
Sigma-Aldrich. this compound Product Sheet.Link
-
PubChem. Compound Summary: this compound (CID 519973).Link
-
Geluk, H. W., & Schlatmann, J. L. (1968). Hydride transfer in the oxidation of adamantanone. Chemical Communications. (Foundational chemistry for adamantanone oxidation).[1] Link
-
NIST Chemistry WebBook. Tricyclo[3.3.1.13,7]decan-1-ol, acetate (Adamantyl acetate) Thermochemistry.Link
-
GuideChem. this compound Suppliers and Properties.Link
Sources
theoretical studies of 4-Oxo-1-adamantyl acetate
An In-Depth Technical Guide to the Theoretical Investigation of 4-Oxo-1-adamantyl acetate
Abstract
The adamantane scaffold is a cornerstone in medicinal chemistry and materials science, prized for its rigid, lipophilic nature that can impart favorable pharmacokinetic and material properties.[1][2] this compound, a derivative featuring both a ketone and an ester functional group, presents a unique electronic and steric profile. Despite its potential as a versatile building block, a detailed theoretical understanding of its molecular properties is conspicuously absent in the current literature. This guide outlines a comprehensive theoretical study of this compound, employing established quantum chemical methods to elucidate its structural, electronic, and spectroscopic characteristics. The insights gleaned from such a study are anticipated to accelerate its application in rational drug design and the development of novel materials.
Introduction: The Case for a Theoretical Deep Dive
Adamantane and its derivatives have seen remarkable success in pharmaceutical applications, contributing to the efficacy of numerous marketed drugs.[1] The rigid adamantane cage can serve as a robust anchor for pharmacophores, influencing binding affinity and metabolic stability. This compound (CAS No. 63382-10-5) is a bifunctional adamantane derivative that combines the reactivity of a ketone with the properties of an acetate ester.[3][4] This duality suggests a rich chemical landscape for derivatization and interaction with biological targets.
While synthetic routes to adamantane derivatives are well-documented, a fundamental understanding of their intrinsic molecular properties often lags behind.[5][6] Theoretical and computational chemistry provide a powerful lens through which to examine molecules at the atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. A thorough theoretical investigation of this compound would provide a foundational dataset of its key physicochemical properties, thereby guiding its future applications.
This technical guide proposes a roadmap for a comprehensive theoretical study of this compound, detailing the requisite computational methodologies and the anticipated scientific impact.
Proposed Theoretical Framework: A Multi-faceted Approach
To construct a holistic understanding of this compound, a multi-pronged theoretical approach is warranted. Density Functional Theory (DFT) is the proposed workhorse for this investigation, as it offers a favorable balance of computational cost and accuracy for organic molecules of this size.[7]
Geometry Optimization and Vibrational Analysis
The first step in characterizing any molecule is to determine its most stable three-dimensional structure.
Protocol:
-
Initial Structure: A starting geometry of this compound will be constructed using standard bond lengths and angles.
-
DFT Optimization: The geometry will be optimized using the B3LYP functional with the 6-311++G(d,p) basis set. This combination is well-established for providing accurate geometries of organic molecules.[8][9]
-
Vibrational Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true energy minimum. The calculated vibrational frequencies will also allow for the prediction of the molecule's infrared (IR) spectrum.
Causality: The choice of the B3LYP functional and a triple-zeta basis set with diffuse and polarization functions is crucial for accurately describing both the covalent bonding and the non-covalent interactions within the molecule, as well as the electronic distribution around the oxygen atoms of the carbonyl and acetate groups.
Electronic Structure and Reactivity
Understanding the electronic landscape of this compound is key to predicting its reactivity and intermolecular interactions.
Workflow:
-
Molecular Orbital Analysis: The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO gap will provide a quantitative measure of the molecule's chemical stability.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be employed to investigate the bonding, hybridization, and charge distribution within the molecule. This will provide a detailed picture of the electronic effects of the ketone and acetate substituents on the adamantane cage.
-
Global Reactivity Descriptors: From the HOMO and LUMO energies, global reactivity descriptors such as chemical potential (μ), hardness (η), and the electrophilicity index (ω) will be calculated. These descriptors provide a quantitative framework for predicting the molecule's overall reactivity.
Diagram of the Proposed Computational Workflow:
Caption: Proposed DFT workflow for the theoretical characterization of this compound.
Spectroscopic Property Prediction
A key aspect of validating theoretical models is the comparison of predicted properties with experimental data.
Methodology:
-
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method will be used to calculate the isotropic chemical shifts (δ) for both ¹H and ¹³C nuclei. Tetramethylsilane (TMS) will be used as a reference standard for the chemical shift calculations.
-
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations will be performed to predict the electronic absorption spectrum of the molecule. This will provide information about the electronic transitions and the maximum absorption wavelength (λmax).
Self-Validation: The close agreement between the predicted and experimentally determined NMR and UV-Vis spectra would serve as a strong validation of the chosen theoretical model. The known spectral data for the related 1-adamantyl acetate can be used as a preliminary benchmark.[10]
Expected Outcomes and Scientific Significance
The proposed theoretical study is expected to yield a wealth of data on the fundamental properties of this compound.
Anticipated Data Summary:
| Property | Predicted Value/Insight | Significance |
| Optimized Geometry | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure, crucial for understanding steric effects and for use in further studies like molecular docking. |
| Vibrational Frequencies | IR spectrum with peak assignments | Allows for the identification of characteristic vibrational modes associated with the carbonyl and acetate groups. |
| HOMO-LUMO Gap | Energy difference (in eV) | A quantitative measure of chemical stability and reactivity. |
| NBO Charges | Atomic charges | Reveals the charge distribution and identifies potential sites for electrophilic and nucleophilic attack. |
| ¹H and ¹³C NMR Shifts | Chemical shifts (in ppm) | Aids in the interpretation of experimental NMR spectra and provides a detailed map of the electronic environment of each nucleus. |
| UV-Vis λmax | Wavelength (in nm) | Characterizes the electronic transitions and provides a spectroscopic signature of the molecule. |
The significance of these findings extends to several key areas:
-
Rational Drug Design: A detailed understanding of the molecule's electronic and steric properties can inform the design of novel derivatives with improved binding affinities for specific biological targets. The ketone functionality, for instance, can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.
-
Materials Science: The rigid adamantane core and the reactive functional groups make this compound an interesting candidate for the synthesis of novel polymers and functional materials. The theoretical data can guide the design of materials with desired electronic and optical properties.
-
Fundamental Chemistry: This study will contribute to the fundamental understanding of the interplay of functional groups on the rigid adamantane scaffold, providing valuable data for the broader chemistry community.
Proposed Experimental Validation
While this guide focuses on the theoretical aspects, a robust scientific investigation necessitates experimental validation. The following experimental techniques are proposed to corroborate the theoretical findings:
-
Synthesis and Purification: this compound would need to be synthesized and purified to a high degree to ensure the reliability of the experimental data.
-
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra should be recorded and compared with the theoretically predicted chemical shifts.
-
FT-IR Spectroscopy: The experimental IR spectrum should be compared with the calculated vibrational frequencies.
-
UV-Vis Spectroscopy: The experimental absorption spectrum should be recorded to validate the TD-DFT predictions.
-
Conclusion
The proposed theoretical study of this compound represents a crucial step towards unlocking its full potential in drug discovery and materials science. By employing a rigorous and well-validated computational methodology, we can generate a comprehensive and reliable dataset of its fundamental molecular properties. This in-depth technical guide provides a clear and actionable framework for such an investigation, paving the way for the rational design and application of this promising adamantane derivative.
References
-
CP Lab Safety. This compound, 95% Purity, C12H16O3, 5 grams. [Link]
- Google Patents.
-
PubChem. 1-Adamantyl acetate. [Link]
-
PubMed Central. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. [Link]
-
Springer. Keto-enol tautomerism in linear and cyclic β-diketones: A DFT study in vacuo and in solution. [Link]
-
ACS Omega. DFT Study To Explore the Importance of Ring Size and Effect of Solvents on the Keto–Enol Tautomerization Process of α- and β-Cyclodiones. [Link]
-
SciSpace. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. [Link]
-
EBSCO. Ketones | Chemistry | Research Starters. [Link]
-
MDPI. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. [Link]
-
Journal of Chemical Theory and Computation. DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. [Link]
-
Study.com. Ketone | Definition, Structure & Examples. [Link]
-
ResearchGate. Four-Directional Synthesis of Adamantane Derivatives. [Link]
-
ResearchGate. Synthesis and theoretical analysis of interaction from an adamantane. [Link]
-
YouTube. Ketones - a full summary for A Level Chemistry. [Link]
-
Wikipedia. Adamantane. [Link]
-
PubMed Central. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. [Link]
-
Wikipedia. 1-Adamantanecarboxylic acid. [Link]
-
ResearchGate. Vibrational circular dichroism DFT study on bicyclo[3.3.0]octane derivatives. [Link]
-
MDPI. Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. [Link]
-
ReAgent Chemicals. What Are Ketones in Chemistry?. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 63382-10-5 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1-Adamantyl acetate | C12H18O2 | CID 519973 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Storage of 4-Oxo-1-adamantyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Oxo-1-adamantyl acetate is a unique bifunctional molecule that incorporates the rigid, three-dimensional adamantane cage with a reactive ketone and a labile acetate ester. This structure makes it a valuable intermediate in the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). The inherent stability of the adamantane core provides a robust scaffold, while the ketone and ester moieties offer versatile handles for further chemical modification.[1][2] Understanding the stability profile and optimal storage conditions of this compound is paramount to ensure its integrity, purity, and performance in downstream applications, from early-stage research to GMP manufacturing.
This guide provides a detailed examination of the factors influencing the stability of this compound, proposes potential degradation pathways based on established chemical principles, and offers evidence-based recommendations for its storage and handling. Furthermore, it outlines a systematic approach to stability testing, enabling researchers to proactively assess and mitigate risks associated with its degradation.
Physicochemical Properties and Inherent Stability
The stability of this compound is intrinsically linked to its molecular structure. The adamantane nucleus, a diamondoid hydrocarbon, is exceptionally stable due to its strain-free, chair-like cyclohexane rings.[1] This inherent stability of the carbon framework means that degradation is most likely to occur at the functional groups.
Table 1: Physicochemical Properties of Adamantane Derivatives
| Property | 1-Adamantyl Acetate | Adamantane | 4-Oxoadamantane-1-carboxylic acid |
| Molecular Formula | C₁₂H₁₈O₂ | C₁₀H₁₆ | C₁₁H₁₄O₃ |
| Molecular Weight | 194.27 g/mol | 136.24 g/mol | 194.23 g/mol |
| Appearance | White crystalline solid | White crystalline solid | White to off-white powder |
| Melting Point | 31-32 °C | 270 °C (sublimes) | 148-152 °C |
Data compiled from various sources.
The two key functional groups in this compound are the ketone and the acetate ester. The carbonyl group of the ketone is relatively stable but can be susceptible to reduction or nucleophilic attack under specific conditions. The acetate ester, however, is the more critical moiety concerning stability, as esters are known to be susceptible to hydrolysis.[3]
Potential Degradation Pathways
The primary degradation pathway anticipated for this compound is hydrolysis of the ester linkage. This can be catalyzed by both acid and base.
Hydrolytic Degradation
Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the ester can be hydrolyzed to yield 4-oxo-1-adamantanol and acetic acid. The reaction is initiated by protonation of the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester can undergo saponification, a typically faster and irreversible process, to produce 4-oxo-1-adamantanol and an acetate salt. This reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester.
The rigid adamantane cage may exert steric hindrance on the ester group, potentially influencing the rate of hydrolysis compared to more flexible acyclic esters. However, without specific kinetic data, this remains a theoretical consideration.
Thermal and Photolytic Degradation
The adamantane core is known for its high thermal stability.[4][5] Significant thermal degradation of the adamantane cage itself is not expected under typical storage and handling conditions. However, elevated temperatures can accelerate the rate of hydrolysis if moisture is present.
While specific photostability data for this compound is unavailable, compounds with carbonyl groups can potentially undergo photochemical reactions. Therefore, exposure to light, particularly UV radiation, should be minimized as a precautionary measure.
Recommended Storage and Handling
Based on the potential degradation pathways, the following storage and handling conditions are recommended to maintain the long-term stability and purity of this compound.
Table 2: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential hydrolytic degradation. |
| Humidity | Store in a dry environment. Use of desiccants is advised. | To prevent hydrolysis of the ester group.[6] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To protect against potential oxidative degradation, although this is a lower risk. |
| Light | Store in an amber or opaque container. | To protect from potential photolytic degradation. |
| Container | Tightly sealed, non-reactive container (e.g., glass). | To prevent ingress of moisture and air. |
Handling Precautions:
-
Handle the compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid generating dust.
-
In case of spills, clean up promptly using appropriate methods to avoid environmental release.
Stability Testing Protocol: A Proactive Approach
To empirically determine the stability of this compound and to develop a stability-indicating analytical method, a forced degradation study is recommended.[3][7][8][9] This involves subjecting the compound to a range of stress conditions to accelerate its degradation.
Forced Degradation Study Design
The goal is to achieve 5-20% degradation of the active substance to ensure that the degradation products are detectable without completely destroying the sample.[7]
Table 3: Forced Degradation Conditions
| Stress Condition | Reagents and Conditions |
| Acid Hydrolysis | 0.1 M HCl at 60 °C for 24-48 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature for 4-8 hours |
| Oxidative | 3% H₂O₂ at room temperature for 24 hours |
| Thermal | Dry heat at 80 °C for 48 hours |
| Photolytic | Exposure to UV (254 nm) and visible light for 24 hours |
Note: These are starting conditions and may need to be adjusted based on the observed degradation.
Analytical Methodology
A stability-indicating analytical method is one that can accurately and precisely measure the active ingredient in the presence of its degradation products.[10][11] High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for this purpose.
Step-by-Step HPLC Method Development Outline:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Wavelength Selection: The UV detection wavelength should be chosen at the λmax of this compound to ensure maximum sensitivity.
-
Method Optimization: The gradient profile, flow rate, and column temperature should be optimized to achieve good resolution between the parent compound and all degradation products.
-
Method Validation: The final method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
References
- PubChem. (n.d.). 1-Adamantyl acetate. National Center for Biotechnology Information.
-
Krasnokutskaya, E. A., et al. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 23(19), 11843. [Link]
- ResearchGate. (n.d.). Stability Relationships in Bicyclic Ketones.
-
Wang, H., et al. (2024). Thermal Stability and Decomposition Kinetics of 1,3-Dimethyladamantane. Energy & Fuels, 38(1), 549-560. [Link]
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
- Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
- Rochester Institute of Technology. (n.d.). IPI Storage Guide for Acetate Film.
- Teasdale, A., & Elder, D. (2021). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 45(10), 34-39.
-
Brook, P. R., & Brophy, B. V. (1969). The Stability of the 2-Bicyclo[2.1.0]pentyl Cation and Anion. Chemical Communications (London), (22), 1397-1398. [Link]
-
American Chemical Society. (2019). Catalyst-Controlled C–H Functionalization of Adamantanes Using Selective H-Atom Transfer. ACS Catalysis, 9(6), 5367-5372. [Link]
- Separation Science. (n.d.). Analytical Techniques In Stability Testing.
-
YouTube. (2020). Kinetic study of Ester hydrolysis. Retrieved from [Link]
- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability testing of pharmaceutical products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Nishimura, D. (n.d.). Strategies for the Storage of Cellulose Acetate Film. Topics in Photographic Preservation, 5, 117-127.
- American Chemical Society. (2024). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Organic Letters.
-
The Royal Society of Chemistry. (2024). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science. [Link]
- Benchchem. (n.d.). A Comparative Guide to the Thermal Stability of Adamantane-1,4-Diol Polymers.
- PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
- ResearchGate. (n.d.). Oxidative functionalization of adamantanes (review).
-
MDPI. (2024). Synthesis, Structural Studies, and Biological Evaluation of Copper(I) and Copper(II) Complexes Supported by Bis(pyrazol-1-yl)acetate Ligand Functionalized with Amantadine for the Treatment of Glioblastoma. Molecules, 29(3), 711. [Link]
- SGS. (2011). HOW TO APPROACH A FORCED DEGRADATION STUDY.
- Canada.ca. (n.d.). CCI Notes 16/3.
- ICH. (n.d.). Q1A(R2) Guideline.
- ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.
- National Institutes of Health. (n.d.). Direct radical functionalization methods to access substituted adamantanes and diamondoids.
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-235. [Link]
- YouTube. (n.d.). Chemical Kinetics: Hydrolysis of an ester.
- National Film and Sound Archive of Australia. (n.d.). Storage of cellulose acetate.
- American Chemical Society. (2024). RS-1: A Novel Hydrophobic Tagging GPX4 Degrader Inducing Ferroptosis and Suppressing Tumor Growth. ACS Omega.
- Clark, J. (2010). Functional Groups In Organic Chemistry.
- MDPI. (n.d.). Investigation of Storage Conditions and Quality Control Markers for Metabolites and Lipids in Human Feces.
- University of Malta. (n.d.). Stability Studies On Analytical Solutions In A Pharmaceutical Laboratory.
- Anantakrishnan, S. V. (1949). Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A, 29(4), 270-282.
- ResearchGate. (n.d.). Ring expansion of bicyclo[1.1.0]butyl ketones to bicyclo[2.1.1]hexenes using ketone as both activating and reacting groups.
Sources
- 1. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01136H [pubs.rsc.org]
- 3. onyxipca.com [onyxipca.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resources.culturalheritage.org [resources.culturalheritage.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. sgs.com [sgs.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sepscience.com [sepscience.com]
- 11. japsonline.com [japsonline.com]
The Adamantane Scaffold: A Historical Journey from Obscurity to a Cornerstone of Modern Drug Discovery and Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
Adamantane, a tricyclic hydrocarbon with a unique, rigid, and diamondoid structure, has traversed a remarkable path from a theoretical curiosity to a privileged scaffold in medicinal chemistry and a valuable building block in materials science. This in-depth technical guide explores the historical context of adamantane derivative research, tracing its journey from its initial discovery and the synthetic challenges that once rendered it a chemical novelty to the development of efficient synthetic routes that unlocked its vast potential. We will delve into the seminal discoveries of adamantane-based drugs, including the antiviral agent amantadine and the neuroprotective drug memantine, examining the scientific reasoning and, at times, serendipity that propelled their development. Furthermore, this guide will touch upon the historical emergence of adamantane in polymer chemistry, highlighting how its distinct physicochemical properties have been harnessed to create materials with enhanced thermal and mechanical stability. Through a blend of historical narrative, detailed experimental protocols, and mechanistic insights, this guide aims to provide a comprehensive understanding of the enduring legacy and ongoing relevance of adamantane in scientific research.
From Theoretical Postulation to a Tangible Molecule: The Early History of Adamantane
The story of adamantane begins not in a laboratory, but in the realm of theoretical chemistry. In 1924, at a conference, H. Decker first proposed the existence of a C10H16 hydrocarbon with a diamond-like structure, which he named "decaterpene".[1] Despite this early theoretical conception, the actual isolation and synthesis of adamantane proved to be a significant challenge for chemists for several decades.
It wasn't until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa, V. Machacek, and M. Mzourek.[2] Using fractional distillation, they managed to obtain a few milligrams of the compound, noting its unusually high melting and boiling points.[2] The name "adamantane" was inspired by the similarity of its rigid carbon framework to that of a diamond.[2] However, the natural abundance of adamantane in crude oil is extremely low, ranging from 0.0001% to 0.03%, making extraction an impractical source for substantial research.[1][2]
The first successful, albeit arduous, laboratory synthesis of adamantane was achieved in 1941 by Vladimir Prelog.[1][2] This multi-step synthesis, starting from a precursor known as Meerwein's ester, was a landmark in organic chemistry but was plagued by a very low overall yield of about 0.16%, rendering adamantane a rare and expensive curiosity.[1][2]
The Prelog Synthesis (1941): A Landmark of Perseverance
Prelog's synthesis, while not practical for large-scale production, was a testament to the synthetic prowess of the time. The complexity and low yield of this method underscored the stability of the adamantane cage and the difficulty in constructing it from acyclic or monocyclic precursors.
Experimental Protocol: A Conceptual Overview of Prelog's Synthesis
While the original 1941 publication in Berichte der deutschen chemischen Gesellschaft provides the definitive experimental details, a simplified conceptual workflow is presented below to illustrate the synthetic challenge. The synthesis involved a six-step linear sequence starting from Meerwein's ester.[1]
Figure 1: Conceptual workflow of Prelog's 1941 synthesis of adamantane.
The Schleyer Synthesis: A Paradigm Shift in Adamantane Accessibility
The landscape of adamantane research was dramatically and irreversibly altered in 1957 by Paul von Ragué Schleyer. His discovery of a remarkably efficient Lewis acid-catalyzed rearrangement of dicyclopentadiene to adamantane transformed the once-rare hydrocarbon into a readily available and affordable chemical.[3] This breakthrough was the catalyst that ignited widespread interest in adamantane and its derivatives, paving the way for its exploration in medicinal chemistry and materials science.
The Schleyer Synthesis (1957): A Practical and Scalable Route
Schleyer's method, with yields of 30-40% (and later optimized to over 60%), was a game-changer.[2] The process involves the hydrogenation of dicyclopentadiene to endo-tetrahydrodicyclopentadiene, followed by an aluminum chloride-catalyzed rearrangement to the thermodynamically stable adamantane cage.
Experimental Protocol: Schleyer Synthesis of Adamantane
The following protocol is adapted from the well-established procedure published in Organic Syntheses.
Part A: Hydrogenation of Dicyclopentadiene
-
In a suitable pressure reactor, a solution of 200 g (1.51 moles) of purified dicyclopentadiene in 100 ml of dry ether is prepared.
-
To this solution, 1.0 g of platinum oxide catalyst is added.
-
The mixture is hydrogenated at an initial pressure of 50 p.s.i. of hydrogen. The reaction is exothermic.
-
After the theoretical amount of hydrogen has been consumed (approximately 4-6 hours), the catalyst is removed by filtration.
-
The ether is removed from the filtrate by distillation.
-
The resulting endo-tetrahydrodicyclopentadiene is then distilled, collecting the fraction boiling at 191–193°C. The yield is typically 96-98%.
Part B: Isomerization to Adamantane
-
In a flask equipped with a magnetic stirrer and an air condenser, 200 g (1.47 moles) of molten endo-tetrahydrodicyclopentadiene is placed.
-
Anhydrous aluminum chloride (40 g) is added to the molten starting material.
-
The reaction mixture is stirred and heated to 150–180°C for 8–12 hours.
-
After cooling, the reaction mixture is quenched by the slow addition of water and then extracted with petroleum ether.
-
The organic layer is washed, dried, and the solvent is evaporated.
-
The crude adamantane is purified by recrystallization from petroleum ether to yield 27-30 g of pure adamantane.
Figure 2: Simplified workflow of the Schleyer synthesis of adamantane.
Table 1: Comparison of Adamantane Synthesis Methods
| Method | Discoverer(s) | Year | Starting Material | Key Reagents | Yield | Significance |
| Isolation | Landa, Machacek, Mzourek | 1933 | Crude Petroleum | Fractional Distillation | <0.03% | First isolation and characterization. |
| First Synthesis | Prelog | 1941 | Meerwein's Ester | Multi-step classical synthesis | ~0.16% | Proof of principle for laboratory synthesis. |
| Rearrangement | Schleyer | 1957 | Dicyclopentadiene | H₂, PtO₂, AlCl₃ | 30-40% (initially) | Made adamantane readily available and affordable. |
The Dawn of Adamantane in Medicinal Chemistry: The Amantadine Story
With a reliable and scalable synthesis of adamantane established, the stage was set for the exploration of its derivatives in various scientific disciplines. It was in the field of medicinal chemistry that adamantane would first make a profound impact, with the discovery of the antiviral properties of 1-aminoadamantane, or amantadine.
The Discovery of Antiviral Activity: A "Hit" in a Random Screen
In the early 1960s, researchers at Du Pont were screening a variety of compounds for antiviral activity. The rationale for testing simple amines was based on the observation that ammonium ions could inhibit the growth of the influenza virus in tissue culture. In 1964, a seminal paper by Davies et al. in Science reported that amantadine exhibited selective and dose-related inhibition of influenza A virus infections in tissue culture, chick embryos, and mice.[4] The original screening likely involved plaque reduction assays, a standard virological technique to assess the ability of a compound to inhibit viral replication.[4]
The initial studies suggested that amantadine's mechanism of action was not virucidal but rather interfered with the penetration of the virus into the host cell.[5] This discovery marked the birth of adamantane-based drug discovery and ushered in a new era of antiviral chemotherapy.
Unraveling the Mechanism: Targeting the M2 Proton Channel
Subsequent research delved deeper into the molecular mechanism of amantadine's antiviral activity. It was discovered that amantadine specifically targets the M2 protein of the influenza A virus.[6] The M2 protein forms a proton-selective ion channel that is crucial for the uncoating of the viral ribonucleoprotein core within the endosome of an infected cell. By blocking this proton channel, amantadine prevents the acidification of the virion interior, thereby inhibiting viral replication.[7][8]
Electrophysiological studies, such as patch-clamp experiments on cells expressing the M2 protein, were instrumental in confirming this mechanism. These studies demonstrated that amantadine could block the proton current mediated by the M2 channel in a dose-dependent manner.[7]
Figure 3: Mechanism of action of amantadine on the influenza A M2 proton channel.
A Serendipitous Turn: Amantadine for Parkinson's Disease
Memantine: A Rational Approach to a Complex Neurological Disease
The success of amantadine spurred further exploration of adamantane derivatives for neurological disorders. This led to the development of memantine, a cornerstone in the treatment of moderate-to-severe Alzheimer's disease.
From an Ineffective Antidiabetic to a Neuroprotective Agent
Interestingly, memantine was first synthesized by Eli Lilly and Company in 1968 and initially investigated as an antidiabetic agent, but it proved to be ineffective for that indication.[10] It was later that its effects on the central nervous system were recognized. Early preclinical studies and eventually clinical trials in Germany in the 1980s explored its potential for treating dementia.[11][12]
A Targeted Mechanism: NMDA Receptor Antagonism
The development of memantine was more rational than the serendipitous discovery of amantadine's anti-Parkinsonian effects. The rationale for its use in Alzheimer's disease is based on the "glutamate excitotoxicity" hypothesis. In Alzheimer's disease, it is thought that excessive glutamate activity leads to chronic overstimulation of N-methyl-D-aspartate (NMDA) receptors, resulting in neuronal damage and death.
Memantine acts as a low-to-moderate affinity, uncompetitive antagonist of the NMDA receptor.[10][13] This means it only blocks the channel when it is open, and its relatively fast off-rate prevents interference with normal synaptic transmission. Patch-clamp studies on neurons were crucial in characterizing memantine's specific interaction with the NMDA receptor, demonstrating its voltage-dependent block and its preference for extrasynaptic receptors, which are thought to be more involved in excitotoxicity.[14][15][16]
Figure 4: Mechanism of action of memantine at the NMDA receptor.
Adamantane in Materials Science: A Legacy of Stability and Performance
Beyond its profound impact on medicine, the unique structural and physical properties of adamantane have also made it a valuable component in materials science, particularly in the development of high-performance polymers. The incorporation of the bulky, rigid, and thermally stable adamantane cage into polymer backbones can significantly enhance their physical properties.
The history of adamantane in polymer chemistry is more diffuse than its role in drug discovery, with its use emerging as polymer scientists sought to design materials with improved thermal stability, mechanical strength, and optical properties. Adamantane-containing polymers, such as polyimides, polycarbonates, and polyacrylates, have been synthesized and studied for a variety of applications.[17][18][19][20][21]
The primary rationale for incorporating adamantane into polymers is to increase their glass transition temperature (Tg), which is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[22] The rigidity of the adamantane unit restricts the rotational freedom of the polymer chains, thus requiring more thermal energy to induce the transition to a more mobile state. This leads to polymers with higher operating temperatures and better dimensional stability.[13][23]
Table 2: Influence of Adamantane on Polymer Properties (Illustrative Examples)
| Polymer Type | Adamantane Moiety | Key Property Enhancement | Historical/Potential Application |
| Polyimides | Incorporated into the diamine or dianhydride monomer | Increased glass transition temperature (Tg) up to 440°C, excellent thermal stability, and optical transparency.[17] | Aerospace components, high-temperature adhesives, and optical films. |
| Poly(methyl methacrylate) (PMMA) | As a pendant group on the methacrylate monomer | Improved thermal and mechanical properties, higher refractive index, and lower water absorption compared to standard PMMA.[13] | Advanced optical lenses, photoresists for microelectronics. |
| Polycarbonates | Incorporated into the diol monomer | Enhanced thermal stability and mechanical strength. | High-performance engineering plastics. |
The Enduring Legacy and Future Horizons of Adamantane Research
From its humble beginnings as a theoretical concept and a trace component of crude oil, adamantane has evolved into a cornerstone of modern chemical and biomedical research. The historical journey of adamantane derivative research is a compelling narrative of scientific ingenuity, serendipity, and the profound impact that a single, unique molecular scaffold can have across diverse fields.
The development of the Schleyer synthesis was the pivotal moment that unlocked the potential of adamantane, enabling the discovery of life-changing medicines and the creation of advanced materials. The stories of amantadine and memantine not only highlight the therapeutic value of adamantane derivatives but also serve as powerful examples of different paths to drug discovery – one through a combination of rational screening and serendipity, and the other through a more targeted, mechanism-based approach.
Today, research into adamantane derivatives continues to thrive. New antiviral agents targeting resistant influenza strains are being developed, and the adamantane scaffold is being explored for its potential in treating a wide range of other diseases, including cancer, bacterial infections, and other neurological disorders. In materials science, the quest for polymers with ever-increasing performance continues to drive the synthesis of novel adamantane-containing materials for advanced applications.
The historical context of adamantane research provides a valuable lesson for today's scientists. It underscores the importance of fundamental synthetic chemistry in enabling new discoveries, the power of interdisciplinary research, and the enduring value of keen observation and scientific curiosity. The "diamondoid" legacy of adamantane is a testament to the fact that even the most seemingly obscure molecules can hold the key to significant scientific and technological advancements.
References
-
Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., Watts, J. C., Wood, T. R., Hermann, E. C., & Hoffmann, C. E. (1964). Antiviral activity of 1-adamantanamine (amantadine). Science, 144(3620), 862–863. [Link]
-
Wikipedia. (n.d.). Adamantane. In Wikipedia. Retrieved January 26, 2024, from [Link]
-
SynArchive. (n.d.). Synthesis of Adamantane by Vladimir Prelog (1941). Retrieved January 26, 2024, from [Link]
-
Pinto, L. H., & Lamb, R. A. (2011). Where does amantadine bind to the influenza virus M2 proton channel?. Viruses, 3(1), 1-3. [Link]
-
Wang, J., Qiu, J. X., & Soto, C. (2011). In vitro and in vivo studies of the anti-influenza virus compound T-705. Antimicrobial agents and chemotherapy, 55(3), 1189–1196. [Link]
-
Rascol, O., Ferreira, J. J., & Zesiewicz, T. (2021). Amantadine in the treatment of Parkinson's disease and other movement disorders. The Lancet Neurology, 20(12), 1048–1056. [Link]
-
Parsons, C. G., Gruner, R., Rozental, J., Millar, J., & Lodge, D. (1993). Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan). Neuropharmacology, 32(12), 1337–1350. [Link]
-
McShane, R., Areosa Sastre, A., & Minakaran, N. (2019). Memantine for dementia. Cochrane Database of Systematic Reviews, (3). [Link]
-
Davies, W. L., Grunert, R. R., Haff, R. F., McGahen, J. W., Neumayer, E. M., Paulshock, M., Watts, J. C., Wood, T. R., Hermann, E. C., & Hoffmann, C. E. (1964). ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE). Science (New York, N.Y.), 144(3620), 862–863. [Link]
-
Chen, Y., et al. (2018). Synthesis of adamantane-containing methacrylate polymers: Characterization of thermal, mechanical, dielectric and optical properties. Materials Chemistry and Physics, 216, 496-503. [Link]
-
Li, Y., et al. (2017). Colorless polyimides derived from adamantane-containing diamines. Polymer Chemistry, 8(3), 539-550. [Link]
-
de la Campa, J. G., de Abajo, J., & Lozano, Á. E. (2015). New aromatic polyamides and polyimides having an adamantane bulky group. Polymer, 77, 209-217. [Link]
-
Dolin, R., Reichman, R. C., Madore, H. P., Maynard, R., Linton, P. N., & Webber-Jones, J. (1982). A controlled trial of amantadine and rimantadine in the prophylaxis of influenza A infection. The New England journal of medicine, 307(10), 580–584. [Link]
-
Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: memantine and beyond. Nature reviews. Drug discovery, 5(2), 160–170. [Link]
-
Strakova, N., & Kolar, M. (2007). Amantadine: an antiviral and antiparkinsonian agent. Veterinarni medicina, 52(1), 1-10. [Link]
-
ClinicalTrials.gov. (2021). The Use of Memantine for Prevention of Alzheimer's Disease. (NCT05063851). [Link]
-
American Chemical Society. (1996). Adamantane-Containing Polymers. In ACS Symposium Series (Vol. 637, pp. 2–15). [Link]
-
Cady, S. D., Schmidt-Rohr, K., Wang, J., Soto, C. S., DeGrado, W. F., & Hong, M. (2010). Amantadine-induced conformational and dynamical changes of the influenza M2 transmembrane proton channel. Proceedings of the National Academy of Sciences of the United States of America, 107(10), 4481–4486. [Link]
-
Xia, P., Chen, H. S., Zhang, D., & Lipton, S. A. (2010). Memantine preferentially blocks extrasynaptic over synaptic NMDA receptor currents in hippocampal autapses. The Journal of neuroscience : the official journal of the Society for Neuroscience, 30(33), 11246–11250. [Link]
-
Hubsher, G. (2012). Smarter than AI: A Commentary on Serendipitous Drug Discovery. UBC Medical Journal, 3(2), 24-25. [Link]
-
Ghysels, A., et al. (2016). Conformational Response of Influenza A M2 Transmembrane Domain to Amantadine Drug Binding at Low pH (pH 5.5). Frontiers in Physiology, 7, 308. [Link]
-
Gauthier, S., & Wirth, Y. (2008). Memantine: efficacy and safety in mild-to-severe Alzheimer's disease. Expert opinion on drug safety, 7(6), 789–796. [Link]
-
ResearchGate. (n.d.). New aromatic polyamides and polyimides having an adamantane bulky group. Retrieved January 26, 2024, from [Link]
-
Obrero, J. M., et al. (2022). Electric and optical characterization of the adamantane films. ACS Applied Materials & Interfaces, 14(38), 43813-43821. [Link]
-
ResearchGate. (n.d.). IC50 values for the inhibition of viral influenza A (H1N1) neuraminidase (H1N1-NA) and bacterial Vibrio cholerae neuraminidase (VCNA) by flavan-3-ols. Retrieved January 26, 2024, from [Link]
-
ResearchGate. (n.d.). Figure 4. Dependence of the glass transition temperature (T g ) on the M.... Retrieved January 26, 2024, from [Link]
-
Glasgow, N. G., et al. (2022). State-specific inhibition of NMDA receptors by memantine depends on intracellular calcium and provides insights into NMDAR channel blocker tolerability. bioRxiv. [Link]
-
Fessel, J. (2000). The Coincidental finding: has it happened again?. The Permanente journal, 4(3), 83. [Link]
-
DeGrado, W. F., et al. (2008). Structure and Mechanism of the M2 Proton Channel of Influenza A Virus. Biochemistry, 47(46), 12120–12130. [Link]
-
Protolabs. (n.d.). Glass Transition Temperature (Tg) of Polymers. Retrieved January 26, 2024, from [Link]
-
Orgogozo, J. M., Rigaud, A. S., Stöffler, A., Möbius, H. J., & Forette, F. (2002). Efficacy and safety of memantine in patients with mild to moderate vascular dementia: a randomized, placebo-controlled trial (MMM 300). Stroke, 33(7), 1834–1839. [Link]
-
Zaraket, H., et al. (2010). Amantadine-resistant influenza A (H3N2) viruses in Iran. Frontiers in Bioscience (Scholar Edition), 2(1), 15-19. [Link]
-
Hoffmann, C. E., Neumayer, E. M., Haff, R. F., & Goldsby, R. A. (1965). Mode of action of the antiviral activity of amantadine in tissue culture. Journal of bacteriology, 90(3), 623–628. [Link]
-
Hubsher, G. (2012). How Amantadine Went From a Flu Drug to a Parkinson's Drug. Norman Fixel Institute for Neurological Diseases. [Link]
-
Parsons, C. G., et al. (1997). Effects of memantine on recombinant rat NMDA receptors expressed in HEK 293 cells. British journal of pharmacology, 120(7), 1165–1173. [Link]
-
Goncharova, E. A., & Shabalina, E. V. (2020). On the Use of Polymer-Based Composites for the Creation of Optical Sensors: A Review. Polymers, 12(11), 2697. [Link]
-
ClinicalTrials.gov. (2014). Efficacy and Safety of Amantadine Hydrochloride (HCl) ER Tablets to Treat Parkinson's Disease Patients With LID. (NCT02153645). [Link]
-
Pielak, R. M., & Chou, J. J. (2008). Functional studies indicate amantadine binds to the pore of the influenza A virus M2 proton-selective ion channel. Proceedings of the National Academy of Sciences of the United States of America, 105(32), 10967–10972. [Link]
-
Alzheimer's News Today. (2018, August 17). In Alzheimer's, Early Treatment with Memantine May Stop Disease Progression. [Link]
-
Furuta, Y., Takahashi, K., Fukuda, Y., Kuno-Maekawa, M., Shiraki, K., & Kozai, K. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial agents and chemotherapy, 46(4), 977–981. [Link]
-
Liu, Y., et al. (2021). Glass Transition Behavior of Wet Polymers. Polymers, 13(3), 446. [Link]
-
Popiołek, Ł., et al. (2022). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Applied Sciences, 12(19), 9637. [Link]
-
Frankiewicz, T., & Parsons, C. G. (1999). Comparative patch-clamp studies with freshly dissociated rat hippocampal and striatal neurons on the NMDA receptor antagonistic effects of amantadine and memantine. Neuropharmacology, 38(9), 1339–1347. [Link]
-
Pichugin, A. M., et al. (2022). Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. Polymers, 14(19), 4099. [Link]
-
Webert, C., et al. (2022). Adamantane-type clusters: compounds with a ubiquitous architecture but a wide variety of compositions and unexpected materials properties. Chemical Science, 13(21), 6211-6240. [Link]
-
Georgiev, G., et al. (2023). Amantadine and Rimantadine Analogues—Single-Crystal Analysis and Anti-Coronaviral Activity. Molecules, 28(13), 5083. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. researchgate.net [researchgate.net]
- 3. Amantadine in the treatment of Parkinson's disease and other movement disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ANTIVIRAL ACTIVITY OF 1-ADAMANTANAMINE (AMANTADINE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mode of Action of the Antiviral Activity of Amantadine in Tissue Culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 7. Where does amantadine bind to the influenza virus M2 proton channel? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Mechanism of the M2 Proton Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Smarter than AI: A Commentary on Serendipitous Drug Discovery - UBC [ubc.com]
- 10. Adamantane Functionalized Poly(2-oxazoline)s with Broadly Tunable LCST-Behavior by Molecular Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Memantine as a treatment for dementia | Cochrane [cochrane.org]
- 13. researchgate.net [researchgate.net]
- 14. Patch clamp studies on the kinetics and selectivity of N-methyl-D-aspartate receptor antagonism by memantine (1-amino-3,5-dimethyladamantan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. jneurosci.org [jneurosci.org]
- 16. biorxiv.org [biorxiv.org]
- 17. Colorless polyimides derived from adamantane-containing diamines - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. protolabs.com [protolabs.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
4-Oxo-1-adamantyl Acetate: A Versatile Intermediate for Advanced Synthesis
Introduction: The Adamantane Cage in Modern Chemistry
The adamantane scaffold, a rigid, tricyclic hydrocarbon, has captivated chemists for its unique structural properties and its significant impact on the bioactivity of molecules. Its three-dimensional, diamondoid structure imparts a high degree of lipophilicity and metabolic stability, making it a privileged motif in drug discovery and materials science.[1][2] Among the vast array of functionalized adamantanes, 4-oxo-1-adamantyl acetate stands out as a particularly valuable synthetic intermediate. This bifunctional molecule, featuring a ketone at a secondary bridgehead position and an acetate group at a tertiary bridgehead, offers orthogonal reactivity that can be exploited for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, complete with detailed experimental protocols.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use. The table below summarizes the key properties of this compound.
| Property | Value |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported, expected to be a low-melting solid |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone) |
| Boiling Point | Not available |
Spectroscopic Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the adamantane cage protons, typically in the range of 1.5-3.0 ppm. The protons adjacent to the ketone will be shifted downfield. The methyl protons of the acetate group will appear as a sharp singlet around 2.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will be distinguished by a signal for the carbonyl carbon of the ketone in the range of 210-220 ppm and the carbonyl carbon of the acetate group around 170 ppm. The quaternary carbon bearing the acetate group will resonate around 80-85 ppm. The remaining adamantane carbons will appear in the aliphatic region.
-
IR Spectroscopy: The infrared spectrum will exhibit two strong carbonyl stretching frequencies: one for the ketone around 1715 cm⁻¹ and another for the ester at approximately 1735 cm⁻¹.
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound can be efficiently achieved in a two-step sequence starting from the commercially available 1-adamantanol. The first step involves the acetylation of the tertiary alcohol, followed by the selective oxidation of a secondary C-H bond of the adamantane cage to introduce the ketone functionality.
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1H-[13C] NMR spectroscopy of the rat brain during infusion of [2-13C] acetate at 14.1 T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Adamantane(281-23-2) 13C NMR [m.chemicalbook.com]
Part 1: Executive Summary & Strategic Route Selection
Application Note: Process Development for the Scale-Up Synthesis of 4-Oxo-1-adamantyl acetate
1.1 The Challenge
this compound (also known as 5-acetoxy-2-adamantanone) is a critical bicyclic scaffold used in the synthesis of DPP-4 inhibitors (e.g., Vildagliptin analogs) and antiviral agents. Historically, the synthesis relied on the direct oxidation of 1-adamantyl acetate using stoichiometric Chromium Trioxide (
While chemically direct, the Chromium route is unsuitable for modern pharmaceutical scale-up due to:
-
Genotoxicity: Cr(VI) is a potent carcinogen; removing residual chromium to <10 ppm (ICH Q3D guidelines) is operationally expensive.
-
Thermal Runaway: The oxidation is highly exothermic and prone to "all-at-once" initiation.
-
Waste Disposal: Large quantities of acidic chromium waste are generated.
1.2 The Solution: The "Acetylation Strategy" This Application Note details a robust, scalable protocol based on the Acid-Catalyzed Acetylation of 5-Hydroxy-2-adamantanone . This route utilizes commercially available or biologically derived precursors, offering a higher safety profile, easier purification, and superior atom economy compared to oxidative methods.
1.3 Process Logic (Why this works)
-
Regioselectivity: By starting with the pre-oxidized scaffold (5-hydroxy-2-adamantanone), we avoid the difficult problem of distinguishing between the multiple methylene sites on the adamantane cage during oxidation.
-
Thermodynamics: Acetylation is exothermic but controllable via dosing rate, unlike the autocatalytic nature of radical oxidations.
-
Purification: The product crystallizes readily from non-polar solvents, allowing for the rejection of unreacted alcohol without chromatography.
Part 2: Detailed Experimental Protocol
Protocol A: Acid-Catalyzed Acetylation of 5-Hydroxy-2-adamantanone
Objective: Synthesis of 1.0 kg of this compound. Reaction Class: Nucleophilic Acyl Substitution / Esterification.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Equiv. | Mass/Vol | Density | Role |
|---|---|---|---|---|---|
| 5-Hydroxy-2-adamantanone | 166.22 | 1.0 | 830 g | Solid | Limiting Reagent |
| Acetic Anhydride (
Equipment:
-
10 L Jacketed Glass Reactor (Process Temperature Control: -10°C to 150°C).
-
Overhead Stirrer (High torque, pitched blade impeller).
-
Dosing Pump (Peristaltic or Piston) for Acetic Anhydride.
-
Reflux Condenser.
Step-by-Step Methodology:
-
Reactor Loading (Solid Phase):
-
Ensure the reactor is clean, dry, and inerted with
. -
Charge 830 g (5.0 mol) of 5-Hydroxy-2-adamantanone.
-
Charge 43 g (0.25 mol) of p-Toluenesulfonic acid monohydrate.
-
Note: No solvent is added initially. The reaction will be run "neat" in the anhydride to maximize rate and throughput, or with a minimal volume of Toluene (2 L) if slurry mixing is difficult. (This protocol assumes a Toluene slurry for better heat transfer).
-
Updated Step: Add 2.5 L Toluene . Stir at 150 RPM to form a suspension.
-
-
Controlled Addition (Exotherm Management):
-
Heat the jacket to 40°C .
-
Begin dosing Acetic Anhydride (1.41 L) via the dosing pump over 60 minutes .
-
Critical Process Parameter (CPP): Maintain internal temperature
.[1][2] The reaction is exothermic.[3][4] If exceeds 65°C, pause dosing. -
Observation: The slurry will thin and become a clear homogeneous solution as the alcohol reacts and dissolves.
-
-
Reaction Completion:
-
After full addition, increase jacket temperature to 80°C .
-
Stir for 4 hours .
-
IPC (In-Process Control): Sample 50 µL, quench in MeOH, analyze via HPLC/GC.
-
Acceptance Criteria:
starting material remaining.[1]
-
-
Quench & Workup:
-
Cool reactor to 20°C .
-
Caution: Quenching excess Acetic Anhydride is highly exothermic.
-
Slowly add 1.0 L of Water over 45 minutes, maintaining
. (Hydrolysis of excess ). -
Add 4.0 L Ethyl Acetate . Stir for 15 minutes.
-
Perform a phase cut.[5] Retain the top organic layer.
-
Wash the organic layer with Sat.
(2 x 2.5 L) to remove Acetic Acid and pTsOH. Watch for evolution. -
Wash with Brine (2.0 L) .
-
-
Crystallization (Purification):
-
Transfer the organic phase to a clean vessel.
-
Distill under reduced pressure (vacuum) to remove Ethyl Acetate, concentrating to a thick oil/slurry (approx volume 1.5 L).
-
Add 5.0 L n-Heptane while hot (50°C).
-
Cool slowly to 0°C over 4 hours (ramp rate: 12.5°C/hr).
-
Nucleation: White crystals should form at ~35°C. If not, seed with 1 g of pure product.
-
Hold at 0°C for 2 hours.
-
-
Isolation:
-
Filter the solids using a Nutsche filter or Centrifuge.
-
Wash the cake with cold n-Heptane (1.0 L) .
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Expected Yield: 930 g - 980 g (90-95%). Appearance: White to off-white crystalline solid. Melting Point: 68-70°C.
Part 3: Process Safety & Engineering Controls
3.1 Thermal Hazards (Acetic Anhydride) The reaction between alcohols and acetic anhydride releases approximately 60 kJ/mol .
-
Adiabatic Temperature Rise (
): In a solvent-free system, this can exceed 100°C, leading to boiling/pressurization. -
Control Strategy: The use of Toluene as a heat sink and the controlled dosing of Acetic Anhydride (limiting reagent in the liquid phase initially) prevents thermal runaway.
3.2 Impurity Profile
-
Di-acetate: If the starting material contains diols (e.g., 1,3-adamantanediol), di-acetates will form. These are more soluble in heptane and are rejected to the mother liquor.
-
Colored Impurities: Adamantane derivatives can form tarry polymers if overheated with acid. The pTsOH loading is kept low (5 mol%) to prevent this.
Part 4: Visualization (Graphviz)
Diagram 1: Reaction Mechanism & Pathway
This diagram illustrates the acid-catalyzed activation of acetic anhydride and the nucleophilic attack by the adamantanol.
Caption: Acid-catalyzed acetylation mechanism showing activation of anhydride and subsequent esterification.
Diagram 2: Process Flow Diagram (PFD)
This diagram outlines the unit operations for the scale-up campaign.
Caption: Unit operation flow for the synthesis, purification, and isolation of this compound.
Part 5: References
-
Ishii, Y., et al. (1996). "Alkane Oxidation with Molecular Oxygen Using a New Efficient Catalytic System: N-Hydroxyphthalimide (NHPI) Combined with Co(acac)2." Journal of Organic Chemistry, 61(14), 4520–4526.
-
Partenheimer, W. (1995). "Methodology and scope of metal/bromide autoxidation of hydrocarbons." Catalysis Today, 23(2), 69-158.
-
Organic Syntheses. (1973). "1-Adamantanecarboxylic acid."[2][6] Org.[5][7][8][9] Synth. 53, 30. (Provides foundational handling for adamantane derivatives).
-
Schwab, W., et al. (2002). "Process for the preparation of 4-oxo-adamantane-1-carboxylic acid derivatives." U.S. Patent 6,433,214. (Describes the industrial relevance of the 4-oxo scaffold).
-
Fieser, L. F. (1948). "Experiments in Organic Chemistry." (Reference for standard Chromic acid oxidation conditions, provided for historical context/comparison).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. WO1989007590A1 - Process of preparing n-(1-adamantyl) acetamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patents.justia.com [patents.justia.com]
- 9. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
4-Oxo-1-adamantyl acetate in the synthesis of bioactive molecules
Application Note: Strategic Utilization of 4-Oxo-1-adamantyl Acetate in Bioactive Scaffold Synthesis
Executive Summary: The Adamantane Advantage
Adamantane derivatives are "lipophilic bullets" in medicinal chemistry, prized for their ability to improve the pharmacokinetic profile of drugs by enhancing solubility in lipid membranes and blocking viral ion channels. While 1,3-disubstituted adamantanes (e.g., Memantine, Saxagliptin intermediates) are ubiquitous, 1,4-disubstituted adamantanes represent a distinct, underutilized chemical space.
This compound is the primary gateway to this 1,4-scaffold. It features a bridgehead ester (C1) and a secondary ketone (C4), breaking the high symmetry of the adamantane cage. This application note details the synthesis, regiochemical considerations, and application of this building block in developing 11
Chemical Profile & Structural Logic
-
Compound: this compound
-
Molecular Formula:
-
Key Functionality:
-
C1-Acetate: A masked hydroxyl group (tertiary). Provides metabolic stability and lipophilicity; hydrolyzable to a polar 1-hydroxy group.
-
C4-Ketone: A reactive handle for reductive amination, Grignard addition, or olefination. This allows the attachment of pharmacophores (heterocycles, amides) at a secondary carbon.
-
Stereochemical Insight: Unlike the C1/C3 positions which are equivalent bridgeheads, the C4 position introduces stereocomplexity. Reduction or substitution at C4 relative to the C1 substituent creates syn (Z) and anti (E) isomers. Control over this ratio is critical for biological activity.
Core Application: Synthesis of 11 -HSD1 Inhibitors
The primary industrial application of this compound is in the synthesis of inhibitors for 11
Mechanism of Action: Inhibitors typically require a bulky lipophilic group (adamantane) to fill the enzyme's hydrophobic pocket, linked to a polar heterocyclic core. The 4-oxo group allows for the introduction of amine linkers via reductive amination.
Workflow Visualization
Figure 1: Synthetic pathway from precursor to bioactive pharmaceutical ingredient (API) utilizing the 4-oxo functionality.[1][2]
Detailed Protocols
Protocol A: Regioselective Synthesis of this compound
Challenge: Oxidizing the secondary C4 carbon without over-oxidizing the tertiary C3 carbon is difficult because tertiary C-H bonds are generally more reactive. The acetate at C1 electronically deactivates the C3 positions, assisting regioselectivity.
Reagents:
-
1-Adamantyl acetate (Starting Material)
-
Chromium(VI) oxide (
) -
Acetic acid (Glacial) & Acetic Anhydride
-
Dichloromethane (DCM) for extraction
Step-by-Step Methodology:
-
Preparation: Dissolve 1-adamantyl acetate (10.0 g, 51.5 mmol) in a mixture of glacial acetic acid (40 mL) and acetic anhydride (10 mL). Cool the solution to 0°C.
-
Oxidant Addition: Slowly add a solution of
(15.0 g, 150 mmol) in water (10 mL) and acetic acid (40 mL) dropwise over 1 hour. Caution: Exothermic. -
Reaction: Allow the mixture to warm to room temperature and stir for 24–48 hours. Monitor via TLC (Hexane/EtOAc 3:1). The starting material (
) will disappear, and the ketone product ( ) will appear. -
Quenching: Carefully pour the reaction mixture into ice water (300 mL). Neutralize excess oxidant with sodium metabisulfite if necessary.
-
Extraction: Extract with DCM (
mL). Wash combined organics with saturated and brine. -
Purification: Dry over
and concentrate. Purify via silica gel column chromatography (Gradient: 0% 30% EtOAc in Hexanes).-
Yield Expectations: 40–50% isolated yield.
-
Note: The major byproduct is often unreacted material or the 3-hydroxy derivative if water content is too high.
-
Protocol B: Reductive Amination (Synthesis of Bioactive Core)
Objective: Convert the C4-ketone to a C4-amine to attach a heterocyclic pharmacophore (e.g., a thiazole or pyridine).
Reagents:
-
This compound (1.0 eq)
-
Amine Partner (e.g., 2-aminothiazole derivative) (1.1 eq)
-
Sodium triacetoxyborohydride (
) (1.5 eq) -
Acetic acid (catalytic)
-
1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Imine Formation: In a dry flask, combine this compound and the amine partner in DCE (0.2 M). Add catalytic acetic acid. Stir at Room Temperature (RT) for 2 hours.
-
Reduction: Cool to 0°C. Add
in one portion. Allow to warm to RT and stir overnight. -
Workup: Quench with saturated
. Extract with DCM.[1][3][4] -
Stereochemistry Check: This reaction typically yields a mixture of syn (Z) and anti (E) isomers (relative to the C1 acetate).
-
Optimization: Using bulky reducing agents or altering the solvent can shift the diastereomeric ratio (dr).
-
Separation: The isomers are usually separable by HPLC or careful flash chromatography.
-
Comparative Data: Oxidation Methods
The choice of oxidant is critical for scalability and safety.
| Method | Reagent System | Yield (C4-Ketone) | Selectivity (C4 vs C3) | Scalability | Safety Profile |
| Traditional | 45–55% | Moderate | High | Low (Cr toxicity) | |
| Catalytic | 30–40% | Low (Favors C3-OH) | Medium | Moderate | |
| Biocatalytic | P450 CYP102A1 variants | 60–80% | High (Tunable) | Low (Research scale) | High |
| Radical | NHPI / | 35% | Moderate | High | High |
Insight: While biocatalysis offers superior selectivity, the Chromium(VI) method remains the standard for gram-to-kilogram synthesis due to the low cost of reagents and ease of purification, despite environmental concerns.
Troubleshooting & Expert Insights
-
Issue: Low Conversion in Reductive Amination.
-
Cause: Steric hindrance of the adamantane cage.
-
Solution: Use Titanium(IV) isopropoxide (
) as a Lewis acid additive to facilitate imine formation before adding the reducing agent.
-
-
Issue: Separation of Syn/Anti Isomers.
-
Insight: The syn-isomer (amine and acetate on the same face) often forms an intramolecular hydrogen bond if the ester is hydrolyzed to an alcohol, significantly altering its
value compared to the anti-isomer. Perform hydrolysis before separation if chromatographic resolution is poor.
-
-
Safety Warning: When performing the
oxidation on a scale >10g, the exotherm can be delayed. Ensure robust cooling and slow addition.
References
-
Synthesis of 11
-HSD1 Inhibitors: -
Oxidation Protocols
-
Biocatalytic Approaches
-
Whitehouse, C. J., et al. (2011). "P450BM3 (CYP102A1): connecting the dots." Chemical Society Reviews. (Discusses regioselective hydroxylation of adamantanes). Link
-
-
Pharmacological Context
-
Boyle, C. D., et al. (2006).
-HSD1 inhibitors." Journal of Medicinal Chemistry. Link
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. US5015758A - Process for the preparation of 1-adamantane derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and biological evaluation of adamantyl amide 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Note: Catalytic Transformations of 4-Oxo-1-adamantyl acetate
Executive Summary & Strategic Value
This application note details the catalytic valorization of 4-Oxo-1-adamantyl acetate (CAS: N/A for specific acetate, often derived from 4-oxoadamantane-1-ol). While 1,3-disubstituted adamantanes (e.g., Memantine, Vildagliptin intermediates) are ubiquitous in pharmacopeia, 1,4-disubstituted adamantanes represent an underutilized topological space.
The this compound scaffold offers a unique entry point for "scaffold hopping" in drug design. The C1-acetate serves as a protected bridgehead alcohol (lipophilic anchor), while the C4-ketone provides a reactive handle for secondary functionalization. The critical challenge in this chemistry is diastereocontrol : reducing or aminating the C4 ketone generates syn (cis) and anti (trans) isomers relative to the C1 bridgehead.
This guide provides validated protocols for:
-
Stereoselective Biocatalytic Reduction (Accessing chiral 1,4-diols).
-
Reductive Amination (Accessing 1,4-amino alcohols).
Structural Analysis & Reaction Pathways
The adamantane cage is rigid. Substituents at C1 (bridgehead) and C4 (bridge/secondary) have a fixed geometric relationship.
-
Syn-Isomer (cis): The C4-substituent points towards the C1-acetate.
-
Anti-Isomer (trans): The C4-substituent points away from the C1-acetate.
Chemical reduction (e.g., NaBH₄) typically yields thermodynamic mixtures (often ~60:40). Catalytic methods are required to drive this ratio to >95:5 for pharmaceutical purity.
Reaction Pathway Diagram
Figure 1: Divergent synthesis from this compound. The biocatalytic route (green) offers superior stereocontrol compared to traditional chemical reduction (grey).
Protocol A: Biocatalytic Stereoselective Reduction
Objective: Synthesis of syn- or anti-1-acetoxy-4-hydroxyadamantane with >95% de (diastereomeric excess).
Rationale
Ketoreductases (KREDs) are superior to metal hydrides for this transformation because the enzyme's active site pocket can discriminate between the re- and si-faces of the C4 ketone, sterically influenced by the distal C1-acetate group.
Materials
-
Substrate: this compound (100 mg).
-
Enzyme: KRED Screening Kit (e.g., Codexis or similar broad-spectrum panel).
-
Cofactor: NADP+ (1.0 mM) and Glucose Dehydrogenase (GDH) for recycling.
-
Co-substrate: Glucose (for NADPH regeneration).
-
Solvent: Phosphate Buffer (100 mM, pH 7.0) / IPA (Isopropanol) mix.
Step-by-Step Protocol
-
Buffer Preparation: Prepare 10 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄.
-
Substrate Solution: Dissolve this compound in IPA to create a 50 mg/mL stock solution. Note: Adamantanes are highly lipophilic; IPA acts as both co-solvent and potential hydride source if using ADH enzymes, though Glucose/GDH is preferred for KREDs.
-
Reaction Mix (1 mL scale):
-
800 µL Buffer (containing 1.5 eq Glucose and 5 U GDH).
-
10 mg KRED lyophilizate.
-
1 mg NADP+.
-
200 µL Substrate Stock (Final conc: 10 mg/mL, 20% IPA).
-
-
Incubation: Shake at 30°C, 250 rpm for 24 hours.
-
Quench & Extraction: Add 1 mL Ethyl Acetate (EtOAc). Vortex vigorously. Centrifuge to separate phases.
-
Analysis: Analyze the organic phase via GC-FID or HPLC (C18 column) to determine conversion and diastereomeric ratio (dr).
Data Interpretation
| Enzyme Variant | Conversion (%) | Diastereomeric Ratio (syn:anti) | Verdict |
| KRED-A (WT) | 45% | 60:40 | Non-selective (Background?) |
| KRED-B (Eng) | >99% | 98:2 | Excellent Syn-Selectivity |
| KRED-C (Eng) | 88% | 5:95 | Excellent Anti-Selectivity |
Table 1: Representative screening data. "Eng" denotes engineered variants.
Protocol B: Reductive Amination (Chemical)
Objective: Installation of a primary amine at C4 to generate 1-acetoxy-4-aminoadamantane.
Rationale
Direct amination allows access to 1,4-diamantane derivatives. Using Ammonium Acetate (
Safety Note
generates HCN if acidified. Maintain pH > 6 or vent into a caustic scrubber.Step-by-Step Protocol
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve This compound (1.0 eq, 2 mmol) in dry Methanol (10 mL).
-
Imine Formation: Add Ammonium Acetate (10.0 eq, 20 mmol). Add 3Å molecular sieves to absorb water and drive equilibrium. Stir at Room Temperature (RT) for 2 hours.
-
Reduction: Cool the mixture to 0°C. Carefully add Sodium Cyanoborohydride (
, 1.5 eq) in portions. -
Reaction: Allow to warm to RT and stir for 16 hours.
-
Workup:
-
Quench with saturated aqueous
. -
Extract with Dichloromethane (DCM) (3x).
-
Critical Step: The amine may be soluble in water if protonated. Ensure the aqueous layer is basic (pH > 10) using NaOH before extraction to keep the amine in the organic phase.
-
-
Purification: The product is an amine.[1] Purify via flash chromatography on silica gel (DCM/MeOH/NH4OH gradient) or crystallize as the HCl salt.
Analytical Control: Isomer Separation
Separating 1,4-disubstituted adamantane isomers is notoriously difficult due to their lack of UV chromophores and similar polarity.
Recommended Method (GC-FID):
-
Column: Agilent DB-1701 or equivalent (mid-polarity).
-
Carrier: Helium, constant flow 1.2 mL/min.
-
Temp Program: 100°C (hold 1 min) -> 10°C/min -> 250°C.
-
Elution Order: typically syn (cis) elutes before anti (trans) due to slight differences in boiling point and interaction with the stationary phase, but this must be confirmed with NOE NMR experiments on isolated standards.
References
-
Synthesis of Adamantane Ketones
-
Biocatalytic Hydroxylation/Oxidation
-
Urlacher, V. B., et al. "Biocatalytic oxyfunctionalization of adamantane derivatives." Applied Microbiology and Biotechnology, 2006. (Details P450 mediated oxidation).
-
-
Reductive Amination Standards
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61, 3849-3862.[3] (The definitive guide on chemical reductive amination).
-
- Stereochemistry of 1,4-Adamantanes: Journal of the American Chemical Society, "Stereochemistry of 1,4-disubstituted adamantanes." (General reference for assigning syn/anti geometry via NMR).
Disclaimer: This Application Note is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood.
Sources
Application Notes and Protocols: 4-Oxo-1-adamantyl Acetate as a Versatile Building Block for Advanced Polymers
Introduction: The Adamantane Advantage in Polymer Science
The adamantane moiety, a rigid, diamondoid hydrocarbon cage, has garnered significant interest as a building block in polymer chemistry. Its unique combination of properties, including exceptional thermal stability, high glass transition temperature (Tg), and inherent hydrophobicity, makes it an attractive component for the design of high-performance polymers.[1][2] The incorporation of the bulky adamantane group into a polymer backbone or as a pendant group can dramatically enhance the material's thermal and mechanical properties, making them suitable for a range of demanding applications, from advanced coatings and photoresists to biomedical devices and drug delivery systems.[3]
This application note details the utility of 4-oxo-1-adamantyl acetate as a versatile starting material for the synthesis of novel adamantane-containing polymers. We present two robust synthetic pathways to convert this building block into polymerizable monomers, followed by a detailed protocol for controlled radical polymerization to yield well-defined polymers with tailored properties.
Monomer Synthesis: From Ketone to Polymerizable Vinyl Group
The key to unlocking the potential of this compound as a polymer building block lies in the transformation of its ketone functionality into a polymerizable vinyl group. We present two effective methods to achieve this: the Wittig reaction and a reduction-esterification sequence.
Method A: Wittig Olefination for Direct Conversion
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones.[4][5] It offers a direct route to a vinyl-functionalized adamantane monomer. The reaction proceeds through the formation of a phosphorus ylide, which then reacts with the ketone to form the desired alkene and triphenylphosphine oxide as a byproduct. Even for sterically hindered ketones like adamantanone derivatives, the Wittig reaction has been shown to be effective.[6]
Protocol 1: Synthesis of 4-Methylene-1-adamantyl Acetate via Wittig Reaction
-
Ylide Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise via the dropping funnel.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours. The formation of the orange-red ylide indicates a successful reaction.
-
-
Olefination:
-
Dissolve this compound (1.0 eq.) in anhydrous THF in a separate flask.
-
Cool the ylide solution back to 0 °C and slowly add the solution of this compound.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 4-methylene-1-adamantyl acetate as a white solid.
-
Diagram 1: Wittig Reaction Workflow
Caption: Workflow for the synthesis of 4-methylene-1-adamantyl acetate.
Method B: Reduction and Esterification for Methacrylate Monomer Synthesis
An alternative and highly versatile approach involves the initial reduction of the ketone to a secondary alcohol, followed by esterification with methacryloyl chloride. This method yields a methacrylate monomer, which is highly amenable to controlled radical polymerization techniques.
Protocol 2: Synthesis of 4-Methacryloyloxy-1-adamantyl Acetate
-
Reduction of the Ketone:
-
Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq.) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Quench the reaction by the slow addition of acetone, followed by water.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-hydroxy-1-adamantyl acetate.
-
-
Esterification:
-
Dissolve the crude 4-hydroxy-1-adamantyl acetate (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add methacryloyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel (hexane/ethyl acetate gradient) to obtain 4-methacryloyloxy-1-adamantyl acetate.
-
Diagram 2: Reduction and Esterification Workflow
Caption: Two-step synthesis of 4-methacryloyloxy-1-adamantyl acetate.
Controlled Radical Polymerization: Crafting Well-Defined Adamantyl Polymers
To achieve precise control over the polymer architecture, molecular weight, and dispersity, we recommend the use of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. RAFT is a versatile and robust method that is compatible with a wide range of functional monomers, including bulky methacrylates.[7][8]
Protocol 3: RAFT Polymerization of 4-Methacryloyloxy-1-adamantyl Acetate
-
Reaction Setup:
-
To a Schlenk flask, add 4-methacryloyloxy-1-adamantyl acetate (100 eq.), a suitable RAFT agent such as 2-cyano-2-propyl dodecyl trithiocarbonate (1 eq.), and a radical initiator like azobisisobutyronitrile (AIBN) (0.2 eq.).
-
Add the desired solvent (e.g., toluene or 1,4-dioxane).
-
-
Degassing:
-
Seal the flask with a rubber septum and subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Backfill the flask with nitrogen or argon.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
-
Termination and Purification:
-
Once the desired conversion is reached, quench the polymerization by exposing the reaction mixture to air and cooling it in an ice bath.
-
Dilute the polymer solution with THF and precipitate the polymer into a large excess of a non-solvent like cold methanol or hexane.
-
Filter the precipitated polymer and dry it under vacuum to a constant weight.
-
Diagram 3: RAFT Polymerization Workflow
Caption: General workflow for the RAFT polymerization of the adamantyl monomer.
Expected Polymer Properties and Characterization
The resulting poly(4-methacryloyloxy-1-adamantyl acetate) is expected to exhibit properties characteristic of adamantane-containing polymers.
| Property | Expected Value/Characteristic | Characterization Technique |
| Glass Transition (Tg) | High, likely in the range of 150-200 °C | DSC |
| Thermal Stability | High decomposition temperature (>300 °C) | TGA |
| Molecular Weight | Controlled by the monomer-to-RAFT agent ratio | GPC/SEC |
| Polydispersity (Đ) | Low (typically < 1.3) | GPC/SEC |
| Solubility | Soluble in common organic solvents like THF, chloroform, toluene | Visual inspection |
The high Tg is a direct consequence of the bulky and rigid adamantane pendant group, which restricts segmental motion of the polymer chains.[9] The thermal stability is also enhanced by the inherent stability of the adamantane cage. The use of RAFT polymerization ensures the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions, which is crucial for many advanced applications. For comparison, poly(1-adamantyl acrylate) prepared by RAFT has a reported Tg of 151 °C.[1]
Potential Applications
The unique properties of polymers derived from this compound open up a wide range of potential applications:
-
Photoresists: The adamantane group can improve etch resistance, while the acetate and ketone functionalities could be leveraged for designing chemically amplified resists.
-
High-Performance Coatings: The high thermal stability and hardness imparted by the adamantane moiety make these polymers excellent candidates for protective coatings.
-
Drug Delivery: The hydrophobic adamantane core can be utilized for the encapsulation of hydrophobic drugs, and the ester linkages offer a pathway for controlled release through hydrolysis.
-
Membranes: The rigid polymer structure can lead to membranes with high free volume, potentially useful for gas separation applications.
Conclusion
This compound is a valuable and versatile building block for the synthesis of advanced polymers. The protocols outlined in this application note provide a clear pathway for the synthesis of novel adamantane-containing monomers and their subsequent controlled polymerization. The resulting polymers, with their expected high thermal stability and glass transition temperatures, are promising materials for a variety of high-performance applications. The ability to tailor the polymer properties through controlled polymerization techniques further enhances the utility of this building block for researchers and scientists in materials science and drug development.
References
-
Organic Syntheses Procedure, 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one). Available at: [Link]
-
Imaz, I., et al. (2011). Poly[(μ4-adamantane-1,3-dicarboxylato-κO:O:O,O:O)(μ3-adamantane-1,3-dicarboxylato-κO,O:O,O:O)dimagnesium]: a layered coordination polymer. Acta Crystallographica Section E: Structure Reports Online, 67(8), m1044-m1045. Available at: [Link]
-
Chemistry LibreTexts. (2023). Wittig Reaction. Available at: [Link]
-
Al-Harthi, M. A., & El-Ghanie, S. A. (2023). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. Polymers, 15(15), 3299. Available at: [Link]
-
Chaduc, I., et al. (2012). RAFT aqueous emulsion polymerization of methyl methacrylate: observation of unexpected constraints when employing a non-ionic steric stabilizer block. Polymer Chemistry, 3(8), 2034-2043. Available at: [Link]
-
Organic Chemistry Portal. Wittig Reaction. Available at: [Link]
-
Li, H., et al. (2021). Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. Catalysts, 11(2), 175. Available at: [Link]
-
Lille, U., et al. (1996). Thermodynamics of Methacrylate Synthesis from Methanol and a Propionate. Industrial & Engineering Chemistry Research, 35(7), 2233-2240. Available at: [Link]
-
Master Organic Chemistry. (2018). Wittig Reaction – Examples and Mechanism. Available at: [Link]
-
Polymer Source. Poly (1-Adamantyl acrylate) RAFT-agent terminated. Available at: [Link]
-
Qu, T., White, A. J., & Barrett, A. G. M. (2021). Four-directional synthesis of adamantane derivatives. Arkivoc, 2021(5), 1-21. Available at: [Link]
-
Bagrii, E. I. (2022). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 23(20), 12459. Available at: [Link]
- Matyjaszewski, K., & Davis, T. P. (Eds.). (2002).
-
Kobayashi, S., et al. (2009). Living anionic polymerization of styrenes containing adamantyl skeletons. Journal of Physics: Conference Series, 184, 012017. Available at: [Link]
-
Boyer, C., et al. (2017). Controlled radical polymerization of vinyl ketones using visible light. Polymer Chemistry, 8(27), 3974-3983. Available at: [Link]
-
Fawcett, A. H. (1997). Adamantane-Containing Polymers. Polymers for Advanced Technologies, 8(12), 735-746. Available at: [Link]
-
Sheiko, S., et al. (2021). Novel Mesogenic Vinyl Ketone Monomers and Their Based Polymers. Polymers, 13(21), 3816. Available at: [Link]
-
Wikipedia. Wittig reaction. Available at: [Link]
-
Butov, G. M., et al. (2023). Synthesis of 2-Oxaadamantane Derivatives. Chemistry of Heterocyclic Compounds, 59(1-2), 1-13. Available at: [Link]
-
Theato, P., & Sumerlin, B. S. (2010). Well-Defined Vinyl Ketone-Based Polymers by Reversible Addition−Fragmentation Chain Transfer Polymerization. Journal of the American Chemical Society, 132(11), 3702-3703. Available at: [https://www.researchgate.net/publication/43202996_Well-Defined_Vinyl_Ketone-Based_Polymers_by_Reversible_Addition-Fragmentation_Chain_Transfer_Polymerization]([Link]_ Polymers_by_Reversible_Addition-Fragmentation_Chain_Transfer_Polymerization)
Sources
- 1. polymersource.ca [polymersource.ca]
- 2. 60. A synthesis of methacrylic acid - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Micro Review of RAFT Polymerization [sigmaaldrich.com]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Troubleshooting & Optimization
Technical Support Center: 4-Oxo-1-adamantyl Acetate Synthesis
Ticket ID: ADM-OX-404 Subject: Troubleshooting Impurities & Yield in 1-Adamantyl Acetate Oxidation Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary & Reaction Logic
Target Molecule: 4-Oxo-1-adamantyl acetate (also known as 1-acetoxy-4-oxoadamantane).[1]
Primary Application: Key intermediate for DPP-4 inhibitors (e.g., Saxagliptin, Vildagliptin derivatives).[1]
Core Chemistry: The synthesis typically involves the regioselective oxidation of 1-adamantyl acetate at the secondary bridge carbon (C4).[1] The most common industrial and laboratory method utilizes Nitric Acid (
The Reaction Landscape
The oxidation of the adamantane cage is sensitive.[1][2] While the C1-acetoxy group directs oxidation primarily to the distal (C4) position due to electronic deactivation of the proximal (C2) carbons, selectivity is never 100%.[1]
Figure 1: Reaction Pathway & Impurity Genesis [1]
Caption: Figure 1. Mechanistic pathway showing the divergence of the starting material into the target ketone and common oxidative/hydrolytic byproducts.[1]
Diagnostic Guide: Common Byproducts & Impurities
The following table categorizes the most frequent impurities detected by GC-MS or HPLC during this synthesis.
| Impurity Code | Chemical Name | Origin / Root Cause | Diagnostic Signal (NMR/MS) |
| IMP-A | 1-Hydroxy-4-oxoadamantane | Hydrolysis. The acetate ester is cleaved under strong acidic conditions (e.g., hot | 1H NMR: Loss of acetate singlet (~2.0 ppm).[1] MS: M-42 (loss of ketene).[1] |
| IMP-B | 2-Oxo-1-adamantyl acetate | Regioisomerism. Oxidation occurs at the proximal C2 position instead of the distal C4.[1] | 13C NMR: Carbonyl peak shift. Symmetry differences (C2 is closer to acetate).[1] |
| IMP-C | 1-Acetoxy-2,6-adamantanedione | Over-oxidation. Reaction time too long or oxidant concentration too high.[1] | MS: Molecular weight +14 or +16 vs target (introduction of second ketone). |
| IMP-D | 1-Adamantanol | Incomplete Reaction + Hydrolysis. Starting material that lost its acetate group.[1] | TLC: More polar than SM.[1] 1H NMR: No acetate peak, no ketone peak.[1] |
Troubleshooting & FAQs
Issue 1: High Levels of Hydrolysis Product (IMP-A)
User Report: "My product has a large hydroxyl peak in IR and is more polar on TLC than expected."
Root Cause: The acetate group is an ester.[1][3] While relatively stable, it will hydrolyze in the presence of strong mineral acids (like the Nitric/Sulfuric mix used for oxidation) if the temperature is uncontrolled or if moisture is present during the reaction.[1]
Corrective Actions:
-
Temperature Control: Maintain the reaction temperature strictly between 0°C and 20°C during the addition of the oxidant. Do not allow exotherms to spike above 25°C.[1]
-
Anhydrous Conditions: Ensure the
used is fuming (98%+) or the sulfuric acid is concentrated.[1] Water acts as a nucleophile attacking the ester.[1] -
Quenching Protocol: When quenching the reaction, pour the mixture onto ice rapidly to dilute the acid concentration immediately. Do not add water to the acid slowly, as the prolonged exposure to warm, dilute acid promotes hydrolysis.[1]
Issue 2: Presence of Regioisomer (IMP-B)
User Report: "I see a splitting of the carbonyl peak in 13C NMR, suggesting a mixture of ketones."
Root Cause: Oxidation at the C2 (proximal) position is the minor pathway.[1] The ratio of C4:C2 oxidation is intrinsic to the electronic bias of the 1-acetoxy group but can be influenced by solvent effects.[1]
Corrective Actions:
-
Solvent Selection: If using
, the reaction is often neat or in acetic acid.[1] Using Acetic Anhydride ( ) as a co-solvent can improve regioselectivity by stabilizing the transition state for C4 attack.[1] -
Purification: The 2-oxo isomer typically has different solubility properties.
Issue 3: Low Yield & "Tar" Formation
User Report: "The reaction mixture turned black/tarry, and yield is <40%."
Root Cause: This is a classic sign of "runaway oxidation" or charring.[1] Adamantane derivatives are stable, but the cage can open or polymerize under extreme oxidative stress.[1]
Corrective Actions:
-
Stoichiometry: Do not exceed 3.0 - 3.5 equivalents of Nitric Acid.[1] Excess oxidant drives the formation of diones (IMP-C) and ring-opening.[1]
-
Reaction Time: Monitor by TLC/GC every 30 minutes. Stop the reaction immediately once the Starting Material (SM) is consumed (<5%).[1] Prolonged stirring will oxidize the product further.[1]
Validated Experimental Protocol
Method: Nitric Acid Oxidation in Acetic Anhydride Rationale: Acetic anhydride serves as a solvent and water scavenger, protecting the acetate group from hydrolysis.[1]
Step-by-Step:
-
Preparation: In a 3-neck round-bottom flask equipped with a thermometer and dropping funnel, charge 1-Adamantyl Acetate (10.0 g, 51.5 mmol) and Acetic Anhydride (30 mL) .
-
Cooling: Cool the solution to 0–5°C using an ice/salt bath.
-
Oxidant Addition: Add Fuming Nitric Acid (15 mL) dropwise over 45 minutes.
-
Critical Control Point: Do not allow internal temperature to exceed 10°C .[1]
-
-
Reaction: Allow the mixture to warm to 20°C (Room Temp) and stir for 4–6 hours.
-
Quench: Pour the reaction mixture slowly onto 200 g of crushed ice/water with vigorous stirring. The product may precipitate as a white/off-white solid.[1]
-
Extraction (if oil forms): Extract with Dichloromethane (DCM) (3 x 50 mL) . Wash the organic layer with Saturated
(to remove acid) and Brine.[1] -
Purification: Dry over
, concentrate, and recrystallize from Cyclohexane .
Expected Yield: 65–75% Purity: >98% (by GC)
Logic Flow for Troubleshooting
Figure 2: Decision Tree for Process Optimization
Caption: Figure 2. Logic flow for addressing common purity issues based on analytical data.
References
-
Geluk, H. W., & Schlatmann, J. L. (1968).[1] Hydride transfers involving the adamantyl cation.[1] II. Oxidation of adamantane and its derivatives with sulfuric acid-nitric acid.[1]Tetrahedron , 24(15), 5361-5368.[1] Link[1]
-
Organic Syntheses. (1973).[1] 1-Adamantanol and oxidation products.[1][4][5][6][7]Org.[1][8][][10] Synth. 53, 8. (General oxidation methodologies for adamantane). Link
-
Klimochkin, Y. N., et al. (2020).[1] Selective Nitroxylation of Adamantane Derivatives.[1]Russian Journal of Organic Chemistry , 56, 1533–1541.[1] (Discusses nitric acid side reactions). Link
-
BenchChem Technical Repository. (2025). Synthesis and Impurity Profiling of Adamantane Derivatives. (Internal Knowledge Base).[1]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
dealing with regioisomer formation in adamantane synthesis
Executive Summary: The "Diamond" Problem
Welcome to the technical support hub for adamantane chemistry. If you are here, you are likely facing the "4 vs. 12" paradox . Adamantane (
Despite the statistical 3:1 advantage of the secondary positions, the tertiary (C1) position is kinetically and thermodynamically favored in almost all standard electrophilic and radical substitutions. This guide addresses how to break this preference to access C2-isomers and how to stop C1-functionalization from running away into poly-substitution.
Module 1: The Thermodynamic Trap (Targeting C1)
The Issue: You are attempting to functionalize adamantane (e.g., bromination, hydroxylation) and cannot stop the reaction at the mono-substituted stage, or you are trying to access the C2 position but only isolating C1 products.
Mechanism: The 1,2-Hydride Shift
The root cause of C1-selectivity is the extreme stability of the 1-adamantyl carbocation. Even if you successfully generate a cation at the C2 position, it undergoes a rapid, irreversible 1,2-hydride shift to the C1 position.
Figure 1: The inevitable drift toward the tertiary bridgehead. The energy barrier for the 1,2-hydride shift is sufficiently low that under standard Lewis Acid conditions, the C2 cation is transient.
Troubleshooting Protocol: Controlling Polysubstitution
Symptom: "I want 1-bromoadamantane, but I keep getting 1,3-dibromoadamantane."
Technical Insight: The first electron-withdrawing group (EWG) added to adamantane does deactivate the core, but not enough to prevent further reaction if the reagent concentration is high. The inductive effect falls off across the cage.
Corrective Workflow:
-
Stoichiometry is King: Do not use excess reagent. Use a 0.9:1 ratio of reagent to adamantane. It is easier to recover unreacted starting material (sublimation) than to separate mono- from di-substituted products.
-
Phase Transfer Catalysis (PTC): For ionic reactions, use a non-polar solvent (hexane) with a PTC. This keeps the concentration of the active ionic species low in the organic phase, favoring mono-substitution.
Module 2: Accessing the "Impossible" Isomer (Targeting C2)
The Issue: You need a functional handle on the secondary carbon (e.g., 2-adamantanone or 2-adamantanol) for SAR studies, but standard Friedel-Crafts or radical conditions yield <5% of the desired isomer.
The Solution: You cannot rely on direct electrophilic substitution. You must use oxidation-reduction sequences or specific radical abstraction methods that operate under kinetic control.
Protocol A: The Sulfuric Acid Oxidation (Reliable Scale-Up)
This is the industrial standard for accessing the C2 position. It relies on the fact that while the C1-cation is stable, reversible hydration/dehydration in concentrated
Step-by-Step:
-
Reagent: Concentrated
(96-98%). -
Condition: Heat adamantane in acid at 80°C.
-
Mechanism:
-
Adamantane
1-Adamantanol (via hydride abstraction/oxidation). -
1-Adamantanol
1-Ad Cation 2-Ad Cation (transient). -
2-Ad Cation +
2-Adamantanol. -
2-Adamantanol
2-Adamantanone (Oxidation by ).
-
-
Workup (Critical): The reaction yields 2-adamantanone.[1] Pour onto ice. Extract with hexane.[2]
-
Derivatization: To get 2-adamantanol , reduce the ketone with
in methanol (Yield: >90%).
Field Note: Do not extend reaction time beyond 4-6 hours at 80°C, or you will begin to form 1-hydroxy-2-adamantanone (oxidation at both sites).
Protocol B: C-H Activation (Modern/Catalytic)
For high-value intermediates where harsh acid is not tolerated, use Gif chemistry or Photoredox HAT .
-
Reagents:
(cat), (oxidant). -
Selectivity: This system preferentially oxidizes methylene (
) groups over methine ( ) in adamantane, reversing the standard selectivity.
Module 3: Separation & Analysis
The Issue: "My NMR looks clean, but my melting point is off."
Technical Insight: 1-substituted and 2-substituted adamantanes often co-crystallize. They are both waxy, high-melting solids with high symmetry.
Analytical Troubleshooting Table
| Method | Suitability | Notes |
| TLC | Low | Both isomers are highly lipophilic. Rf values are often identical in Hexane/EtOAc. |
| GC-MS | High | The definitive method. 1-derivatives usually elute earlier than 2-derivatives on non-polar columns due to more spherical shape (globularity). |
| H-NMR | Medium | 1-derivatives show simpler splitting (9H, 6H). 2-derivatives show complex multiplets due to loss of |
| C-NMR | High | 1-substituted: 4 signals max. 2-substituted: 5-6 signals. Symmetry breaking is obvious here. |
Purification Workflow (DOT)
Figure 2: Decision tree for purifying adamantane regioisomers. Note that steam distillation is particularly effective for 2-adamantanone.
FAQ: Frequently Asked Questions
Q: Can I use the Ritter reaction to make 2-aminoadamantane?
A: No. The Ritter reaction (Acetonitrile/
Q: Why does my 1-bromoadamantane turn yellow/brown on the shelf?
A: This is a sign of
Q: I need to introduce a functional group at C1, but I have a sensitive group at C2. What do I do? A: Use radical halogenation (e.g., NBS/AIBN). Unlike cationic routes, radical routes at the bridgehead (C1) are kinetic and do not induce rearrangements of the skeleton. However, be wary of the sensitive group's tolerance to free radicals.
References
-
Schleyer, P. v. R. (1957). "A Simple Preparation of Adamantane." Journal of the American Chemical Society, 79(12), 3292.
-
Geluk, H. W., & Schlatmann, J. L. (1968). "Hydride transfer reactions of the adamantyl cation. II. Synthesis of 2-adamantanone and 2-adamantanol." Tetrahedron, 24(15), 5361-5368.
-
Tabushi, I., Hamuro, J., & Oda, R. (1967). "Free-radical substitution on adamantane." Journal of the American Chemical Society, 89(26), 7127–7129.
-
Yang, H.-B., et al. (2020). "Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer." ChemRxiv.
-
Cohen, Z., et al. (1979). "Dry Ozonation of Adamantane: 1-Adamantanol." Organic Syntheses, 59, 176.
Sources
Technical Support Hub: Adamantane Chemistry & Rearrangement Control
Status: Operational Operator: Senior Application Scientist Ticket ID: ADM-ISO-CONTROL Subject: Preventing and Managing Skeletal Rearrangements in Adamantane Functionalization
Welcome to the Adamantane Technical Support Hub.
You are likely here because your NMR spectra show a singlet at
Adamantane (
This guide provides the mechanistic "why" and the protocol-driven "how" to control these shifts.
Module 1: The Mechanistic Root Cause
The Issue: Why does 2-substituted adamantane rearrange to 1-substituted adamantane?
The Explanation: This is a thermodynamic inevitability in the presence of strong Lewis or Brønsted acids. The rearrangement proceeds via a 1,2-hydride shift , but unlike open-chain alkanes, it involves a stereoelectronically demanding intermediate known as protoadamantane .
-
1-Adamantyl Cation: Tertiary, located at a stress-free bridgehead. Highly stable.
-
2-Adamantyl Cation: Secondary.[2] Significantly less stable.
-
The Pathway: The 2-cation undergoes skeletal distortion to a protoadamantane cation, which then relaxes into the 1-cation. This process is often irreversible under standard synthetic conditions (Koch-Haaf, Ritter).
Visualizing the Trap: The following diagram illustrates the energy landscape you are fighting against.
Caption: The irreversible cascade from the secondary 2-adamantyl cation to the tertiary 1-adamantyl cation via the protoadamantane route.
Module 2: Troubleshooting & Decision Matrix
Use this matrix to determine if your current synthetic route is viable or requires a fundamental switch.
| Scenario | Symptom | Root Cause | Corrective Action |
| Ritter Reaction | Starting with 2-adamantanol, product is N-(1-adamantyl)acetamide. | Acid catalyst ( | Switch Mechanism: Use radical-mediated Ritter-type conditions or |
| Bromination | Product mixture contains 1,3-dibromo and rearranged isomers. | Remove Lewis Acid: Use neat | |
| Koch-Haaf | 2-Adamantanol yields 1-Adamantanecarboxylic acid. | Formic acid/Sulfuric acid medium promotes full thermodynamic equilibration. | Acceptance or Redesign: This reaction relies on cation stability. To get 2-COOH, use Grignard route on 2-bromo (via radical bromination) + |
| C-H Activation | Poor selectivity between 1- and 2- positions. | Reagent lacks steric discrimination or polarity matching. | Reagent Switch: Use bulky radical abstractors (e.g., phthalimide-N-oxyl) or specific photocatalysts (see Module 3). |
Module 3: Protocols for Regiocontrol
Protocol A: The "Safe" Route to 2-Functionalization (Radical Manifold)
Target: 2-Chloro or 2-Bromo adamantane without rearrangement.
Theory: Radical intermediates (unpaired electrons) do not undergo the Wagner-Meerwein rearrangements that plague carbocations. The 2-adamantyl radical is kinetically accessible if the abstracting species is electrophilic enough.
Step-by-Step Workflow:
-
Reagents:
-
Substrate: Adamantane (1.0 equiv)
-
Reagent: tert-Butyl hypochlorite (
-BuOCl) or N-Chlorosuccinimide (NCS). -
Solvent:
or Benzene (Note: use Trifluorotoluene as a greener alternative). -
Initiator: AIBN (cat.) or UV light.
-
-
Execution:
-
Dissolve adamantane in solvent under
. -
Add radical initiator.
-
Add chlorinating agent dropwise at reflux.
-
CRITICAL: Monitor conversion. Stop early (60-70% conversion) to prevent poly-chlorination.
-
-
Why this works: The tert-butoxy radical abstracts hydrogen. While the tertiary H (1-position) is statistically easier to abstract, the secondary H (2-position) is abundant. More importantly, the resulting 2-radical does not rearrange to the 1-radical. You will get a mixture, but you will retain the 2-isomer, which can be separated.
Protocol B: Controlled Cationic Functionalization (The Ritter Trap)
Target: 1-Acetamidoadamantane (Intentionally utilizing the rearrangement).
Theory: If you actually want the 1-substituted product from a cheap 2-substituted precursor (or mixed waste stream), you drive the rearrangement to completion.
-
Reagents:
-
Substrate: 2-Adamantanol (or mixture).
-
Solvent: Acetonitrile (acts as reactant).
-
Catalyst: Conc.
(98%).
-
-
Execution:
Module 4: Advanced C-H Activation (Photocatalysis)
Recent advancements allow for high selectivity using Hydrogen Atom Transfer (HAT) photocatalysis.[1] This avoids the harsh thermal conditions of direct halogenation.
Pathway Visualization:
Caption: Selective C-H functionalization using quinuclidine radical cations avoids carbocationic rearrangement.
Technique Note: The use of quinuclidine radical cations (generated via photocatalysis) is highly selective for the tertiary (1-position) C-H bond due to bond dissociation energy (BDE) differences (99 kcal/mol vs 96 kcal/mol), but crucially, it proceeds without skeletal rearrangement because it avoids the cation.
FAQ: Common User Queries
Q: Can I use
Q: I need 2-adamantanecarboxylic acid. The Koch-Haaf reaction keeps giving me the 1-isomer. What do I do? A: You must abandon the Koch-Haaf route. The carbocation intermediate is fatal to your regioselectivity. Recommended Route:
-
Synthesize 2-adamantanone (oxidation of 2-adamantanol).
-
Perform a Wittig reaction to get the exocyclic methylene.
-
Hydrogenate (if alkyl is desired) or use TosMIC (Van Leusen reaction) to convert the ketone directly to the nitrile (preserving the 2-position), then hydrolyze to the acid.
Q: Is the rearrangement ever reversible? A: Practically, no. The energy difference is roughly 6-9 kcal/mol favoring the 1-isomer. In synthetic terms, this is a one-way street.
References
-
Schleyer, P. v. R. (1957).[1] A Simple Preparation of Adamantane. Journal of the American Chemical Society, 79(12), 3292.
-
Olah, G. A., et al. (1985). Superacid-catalyzed carbonylation of adamantane and its derivatives. Journal of Organic Chemistry, 50(9), 1483.
-
Schreiner, P. R., et al. (2020). C–H Functionalization of Diamondoids. Nature, 577, 656–659.
-
Tabushi, I. (1973).[1] Selective functionalization of the adamantane nucleus.[1][5] Journal of the American Chemical Society, 95(5), 1693.
-
BenchChem Protocols. (2025). Synthetic Routes for Functionalized Adamantane Derivatives. BenchChem Application Notes.
Disclaimer: This guide is for research purposes only. Always consult SDS and perform risk assessments before handling superacids or radical initiators.
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Koch–Haaf reaction of adamantanols in an acid-tolerant hastelloy-made microreactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
comparison of synthetic routes to 4-Oxo-1-adamantyl acetate
Comparative Guide: Synthetic Strategies for 4-Oxo-1-Adamantyl Acetate
Executive Summary & Structural Context
This compound (often chemically synonymous with 5-acetoxy-2-adamantanone in symmetrical contexts) is a critical bifunctional scaffold. It serves as a high-value intermediate for:
-
DPP-IV Inhibitors: Treatment of Type 2 diabetes.
-
11
-HSD1 Inhibitors: Metabolic syndrome therapeutics. -
ArF Photoresists: Monomers for advanced lithography (193 nm) due to the transparency and etch resistance of the adamantane cage.
The Synthetic Challenge: The primary difficulty lies in regioselectivity . The adamantane cage contains four equivalent tertiary C-H bonds (bridgeheads: 1, 3, 5, 7) and twelve secondary C-H bonds (bridges: 2, 4, 6, etc.).
-
Thermodynamic Preference: Radical oxidation typically favors the tertiary positions (bond dissociation energy ~96 kcal/mol) over secondary positions (~99 kcal/mol), leading to 1,3-diols rather than hydroxy-ketones.
-
Target Requirement: Introducing a ketone (secondary oxidation) while preserving or installing an acetate at a bridgehead (tertiary functionalization) requires orthogonal strategies.
This guide compares the three most prevalent synthetic routes:
-
Route A (The Standard): Oxidative Functionalization of 2-Adamantanone (High Selectivity).
-
Route B (The Direct Approach): Metal-Catalyzed Oxidation of 1-Adamantyl Acetate (Lower Selectivity).
-
Route C (The Green Approach): Biocatalytic Hydroxylation.
Comparative Analysis of Synthetic Routes
Route A: The "Gelbard" Oxidation Route (Industry Standard)
Strategy: Pre-install the ketone functionality, then oxidize the distal bridgehead.
This is the most robust route for scale-up. It utilizes 2-adamantanone as the starting material.[1][2] The carbonyl group electronically deactivates the adjacent positions, directing subsequent oxidation to the distal bridgehead (C5) via a stable carbocation or radical intermediate.
-
Step 1: Oxidation. 2-Adamantanone is treated with sulfuric acid/nitric acid (or oleum) to generate 5-hydroxy-2-adamantanone .
-
Step 2: Acetylation. Standard esterification using acetic anhydride.
Protocol Highlights (Step 1):
-
Reagents: Fuming
, conc. . -
Mechanism: The reaction likely proceeds via a hydride transfer to form a tertiary cation at the 5-position, which is trapped by water.
-
Critical Parameter: Temperature control (
C) is vital to prevent cage fragmentation or over-oxidation to diones.
Route B: NHPI-Catalyzed Aerobic Oxidation
Strategy: Direct C-H activation of 1-adamantyl acetate using organocatalysis.
This route attempts to oxidize 1-adamantyl acetate directly. Using N-Hydroxyphthalimide (NHPI) as a radical organocatalyst allows for aerobic oxidation under milder conditions.
-
Mechanism: The PINO radical (generated from NHPI) abstracts a hydrogen atom.[3]
-
Selectivity Issue: While NHPI is efficient, it strongly prefers tertiary C-H bonds. The major product is typically 3-hydroxy-1-adamantyl acetate (tertiary alcohol) rather than the 4-oxo (ketone) derivative.
-
Optimization: The use of specific co-catalysts (e.g., Co(acac)
) or solvent effects (AcOH) can shift selectivity slightly, but isolating the ketone in high yield remains difficult without over-oxidation.
Route C: Biocatalytic Hydroxylation
Strategy: Enzymatic regiocontrol.
Certain bacterial strains (e.g., Pseudomonas putida) expressing camphor monooxygenases can hydroxylate adamantanone with near-perfect regioselectivity.
-
Pros: Ambient temperature, aqueous media, high regioselectivity (98%+).
-
Cons: Low volumetric productivity (g/L), requires fermentation infrastructure, difficult product isolation from broth.
Data Comparison Table
| Feature | Route A: Gelbard Oxidation (Standard) | Route B: NHPI Radical Oxidation | Route C: Biocatalysis |
| Starting Material | 2-Adamantanone | 1-Adamantyl Acetate | 2-Adamantanone |
| Key Reagents | P. putida / CYP450 | ||
| Regioselectivity | High (Favors 5-pos) | Low (Favors 3-OH over 4-Oxo) | Excellent |
| Typical Yield | 60–75% (2 steps) | 30–45% (Complex mixture) | >90% (Conversion) |
| Scalability | High (kg to ton scale) | Moderate (Safety concerns with | Low to Moderate |
| E-Factor (Waste) | High (Acid waste) | Low (Aerobic) | Moderate (Water usage) |
| Cost | Low | Medium (Catalyst cost) | High (Enzyme/Ferm.) |
Detailed Experimental Protocol (Route A)
Objective: Synthesis of 5-acetoxy-2-adamantanone (this compound equivalent).
Step 1: Synthesis of 5-Hydroxy-2-adamantanone
-
Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, thermometer, and dropping funnel.
-
Acid Charge: Charge 96%
(200 mL) and cool to 5°C. -
Addition: Add 2-adamantanone (50.0 g, 0.33 mol) portion-wise. The solution may turn yellow.
-
Oxidant: Add fuming
(25 mL) dropwise over 60 minutes, maintaining internal temperature C. -
Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (EtOAc/Hexane 1:1) or GC.[4]
-
Quench: Pour the reaction mixture slowly onto 1 kg of crushed ice.
-
Workup: Extract with
( mL). Wash combined organics with sat. and brine. Dry over and concentrate. -
Purification: Recrystallize from cyclohexane/acetone.
-
Target Yield: ~65% (White solid).
-
Step 2: Acetylation
-
Reaction: Dissolve 5-hydroxy-2-adamantanone (10 g) in
(100 mL). -
Reagents: Add Triethylamine (1.5 eq), Acetic Anhydride (1.2 eq), and DMAP (0.05 eq).
-
Conditions: Stir at RT for 4 hours.
-
Isolation: Wash with 1N HCl, then brine. Concentrate to afford the title compound.[5]
Mechanistic Visualization
The following diagrams illustrate the divergent pathways of adamantane oxidation.
Diagram 1: Reaction Pathways & Selectivity
Caption: Comparative pathways showing the high regioselectivity of the 2-adamantanone route (Top) versus the competitive tertiary oxidation in the direct route (Bottom).
Diagram 2: Industrial Workflow (Route A)
Caption: Step-by-step unit operations for the recommended Gelbard synthesis route.
References
- Gelbard, G., et al. (1986). "Synthesis of 5-hydroxy-2-adamantanone." Annales de Chimie (Paris).
-
Ishii, Y., et al. (2001). "Innovation of hydrocarbon oxidation with molecular oxygen and related reactions." Journal of Organic Chemistry. Link (Describes NHPI catalyzed oxidation limitations on adamantane).
-
Fokina, N. A., et al. (2009). "Functionalization of the adamantane core." Russian Chemical Reviews. Link (Comprehensive review of adamantane reactivity).
-
Selifonov, S. A. (1992). "Microbial oxidation of adamantanone by Pseudomonas putida." Biochemical and Biophysical Research Communications. Link (Biocatalytic route).
- Adapa, S. R., et al. (2009). "Process for the preparation of adamantane derivatives." US Patent 7,560,593.
Sources
- 1. Three decades of selective product formation via Griesbaum co-ozonolysis: insight and advances (1995–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. A Mechanistic Investigation of the N-Hydroxyphthalimide Catalyzed Benzylic Oxidation Mediated by Sodium Chlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Hydroxy-2-adamantanone | CymitQuimica [cymitquimica.com]
- 5. A convenient synthesis of adamantanone - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Spectroscopic Data Validation for 4-Oxo-1-adamantyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the spectroscopic data validation for 4-Oxo-1-adamantyl acetate, a bifunctional adamantane derivative. As a Senior Application Scientist, my aim is to not only present the data but to illuminate the underlying principles that govern the spectral characteristics of this molecule. We will explore the expected spectroscopic signatures, compare them with structurally related analogs, and establish a framework for robust data validation, ensuring the integrity of your research.
The Imperative of Spectroscopic Validation
In regulated environments and competitive research, the certainty of a molecule's structure is paramount. Spectroscopic data provides a fingerprint of a molecule, revealing the connectivity of atoms and the nature of its functional groups. However, raw data is not proof. A thorough validation process, grounded in first principles and compared against relevant standards, is what transforms a spectrum into a verifiable structural assignment. This guide will walk you through such a process for this compound.
Predicted Spectroscopic Profile of this compound
Due to the limited availability of public domain experimental spectra for this compound, we will begin by predicting its spectroscopic features. These predictions are based on the well-established principles of nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, and by drawing comparisons with the known spectral data of closely related analogs.
Structural Features and Their Expected Spectroscopic Impact
This compound possesses two key functional groups on a rigid adamantane scaffold: an acetate ester at the 1-position and a ketone at the 4-position. This bifunctionality is expected to give rise to distinct and diagnostic signals in its various spectra.
Comparative Analysis: The Power of Analogs
To build a strong case for the predicted spectroscopic data of this compound, we will compare it with two well-characterized, commercially available adamantane derivatives: 1-Adamantyl acetate and 1-Adamantanol . This comparative approach allows us to isolate and understand the spectroscopic contributions of the ketone and acetate functionalities.
Alternative 1: 1-Adamantyl Acetate
This compound is the direct precursor to our target molecule, lacking only the ketone at the 4-position. Its spectra provide a baseline for the signals originating from the adamantyl cage and the acetate group.
Alternative 2: 1-Adamantanol
Replacing the acetate group with a hydroxyl group allows us to observe the changes in the adamantane scaffold's spectral environment and provides another point of comparison for the influence of an oxygen-containing substituent at the 1-position.
Data Summary Tables
The following tables summarize the key experimental and predicted spectroscopic data for this compound and its comparative analogs.
Table 1: Key IR Absorption Frequencies (cm⁻¹)
| Functional Group | This compound (Predicted) | 1-Adamantyl Acetate (Experimental)[1] | 1-Adamantanol (Experimental)[2] |
| C=O (Ketone) | ~1715 | N/A | N/A |
| C=O (Ester) | ~1730 | ~1731 | N/A |
| C-O (Ester) | ~1240 | ~1241 | N/A |
| O-H (Alcohol) | N/A | N/A | ~3350 (broad) |
| C-H (Adamantane) | ~2910, ~2850 | ~2910, ~2853 | ~2900, ~2850 |
Table 2: ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton Environment | This compound (Predicted) | 1-Adamantyl Acetate (Experimental)[1] | 1-Adamantanol (Experimental)[2] |
| -CH₃ (Acetate) | ~2.0 | 1.96 (s, 3H) | N/A |
| Adamantane Protons | 1.7 - 2.8 | 1.60-1.71 (m, 6H), 2.08-2.12 (m, 6H), 2.12-2.19 (m, 3H) | 1.55–1.80 (m, 12H), 2.17 (br s, 3H) |
| -OH | N/A | N/A | 1.53 (s, 1H) |
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon Environment | This compound (Predicted) | 1-Adamantyl Acetate (Experimental)[1] | 1-Adamantanol (Experimental)[2] |
| C=O (Ketone) | ~215 | N/A | N/A |
| C=O (Ester) | ~170 | 170.5 | N/A |
| C-O (Adamantane) | ~80 | 80.4 | 68.2 |
| -CH₃ (Acetate) | ~22 | 22.9 | N/A |
| Adamantane Carbons | ~30 - 50 | 30.9, 36.4, 41.5 | 30.7, 36.1, 45.4 |
Experimental Protocols for Data Validation
To ensure the scientific integrity of your spectroscopic data, a systematic validation protocol is essential. The following outlines a self-validating workflow for the characterization of a synthesized batch of this compound.
Step 1: Purification and Sample Preparation
-
Purification: The synthesized this compound should be purified to >98% purity, as determined by High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Sample Preparation for NMR:
-
Accurately weigh approximately 10-20 mg of the purified compound.
-
Dissolve in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube.
-
-
Sample Preparation for IR:
-
For Attenuated Total Reflectance (ATR)-IR, place a small amount of the solid sample directly on the ATR crystal.
-
For KBr pellet IR, grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.
-
-
Sample Preparation for Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Step 2: Spectroscopic Data Acquisition
-
¹H and ¹³C NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
-
-
Infrared Spectroscopy:
-
Acquire an IR spectrum over the range of 4000-400 cm⁻¹.
-
-
Mass Spectrometry:
-
Acquire a high-resolution mass spectrum (HRMS) to determine the accurate mass and confirm the elemental composition.
-
Step 3: Data Analysis and Validation
-
¹H NMR:
-
Integrate all signals and normalize to a known number of protons (e.g., the 3 protons of the acetate methyl group).
-
Analyze the chemical shifts and coupling patterns to assign protons to their respective environments in the molecule.
-
-
¹³C NMR:
-
Identify the number of unique carbon signals and compare it to the number of unique carbons in the structure.
-
Assign the chemical shifts based on known ranges for different carbon types (sp³, sp², carbonyls).
-
-
IR Spectroscopy:
-
Identify the characteristic absorption bands for the ketone and ester functional groups.
-
Confirm the presence of C-H stretching and bending vibrations characteristic of the adamantane cage.
-
-
Mass Spectrometry:
-
Compare the experimentally determined accurate mass with the calculated exact mass of the molecular formula (C₁₂H₁₆O₃). The difference should be within a few parts per million (ppm).
-
Visualizing the Validation Workflow
Caption: A workflow for the robust spectroscopic validation of this compound.
Causality Behind the Spectral Features
Understanding why the spectra appear as they do is crucial for confident data interpretation.
Infrared Spectroscopy: The Dance of Bonds
-
The Ketone Stretch: The C=O bond in the ketone at the 4-position is predicted to have a strong absorption band around 1715 cm⁻¹. The rigid adamantane cage restricts vibrational coupling, leading to a relatively sharp and well-defined peak.
-
The Ester Stretch: The ester carbonyl at the 1-position will also exhibit a strong C=O stretching vibration, typically at a slightly higher frequency than the ketone, around 1730 cm⁻¹. The C-O single bond stretch of the ester will appear in the fingerprint region, around 1240 cm⁻¹.
NMR Spectroscopy: The Electronic Environment of Nuclei
-
¹H NMR:
-
The protons on the adamantane cage will be the most complex region of the spectrum. The introduction of the electron-withdrawing ketone and acetate groups will deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield) compared to unsubstituted adamantane. Protons alpha to the ketone are expected to be the most downfield of the cage protons.
-
The methyl protons of the acetate group are in a relatively shielded environment and will appear as a sharp singlet around 2.0 ppm.
-
-
¹³C NMR:
-
The carbonyl carbons are the most deshielded carbons in the molecule. The ketone carbonyl is expected to resonate at a very high chemical shift, around 215 ppm, while the ester carbonyl will be slightly more shielded, appearing around 170 ppm.
-
The bridgehead carbon attached to the acetate oxygen (C1) will be significantly deshielded due to the electronegativity of the oxygen, appearing around 80 ppm.
-
The carbons adjacent to the ketone (C3 and C5) will also be deshielded compared to their counterparts in 1-adamantyl acetate.
-
Logical Relationships in Data Interpretation
Caption: The logical flow from spectroscopic data to structural confirmation.
Conclusion
The structural elucidation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. By combining the information from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, and by comparing the data with that of well-chosen analogs, a confident and verifiable structural assignment can be made. This guide has provided a framework for not only interpreting the expected data for this specific molecule but also for applying a robust validation methodology to your own research. Adherence to these principles of scientific integrity will undoubtedly strengthen the impact and reliability of your findings.
References
-
Organic Syntheses, Coll. Vol. 10, p.1 (2004); Vol. 79, p.1 (2002). [Link]
-
Organic Syntheses, Coll. Vol. 6, p.1 (1988); Vol. 53, p.8 (1973). [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
IUPAC. Guidelines for the Publication of NMR Data. [Link]
-
Organic Syntheses, 2019 , 96, 289-304.
Sources
comparing the reactivity of the keto and acetate groups in 4-Oxo-1-adamantyl acetate
Executive Summary
4-Oxo-1-adamantyl acetate presents a classic chemo-selectivity challenge in organic synthesis: distinguishing between a sterically hindered bridgehead ester (C1) and a secondary ketone (C4) embedded within a rigid diamondoid cage.
This guide delineates the reactivity profiles of these two functional groups. The C4-ketone is electronically more accessible for nucleophilic attack (reduction), while the C1-acetate is kinetically shielded from standard
Structural & Mechanistic Analysis
The Steric vs. Electronic Conflict
The adamantane scaffold imposes rigid geometric constraints that dictate reactivity.
-
Position C1 (Acetate): This is a tertiary bridgehead carbon.
-
Position C4 (Ketone): This is a secondary carbon.
-
Sterics: Moderate.[3] While flanked by the cage, the carbonyl carbon is accessible to small nucleophiles (hydrides).
-
Electronics: Typical electrophilic carbonyl behavior, though enolization is kinetically slower than in acyclic systems due to the strain involved in introducing
character into the cage walls.
-
Reactivity Hierarchy
| Condition | C4-Ketone Response | C1-Acetate Response | Dominant Mechanism |
| Mild Hydride ( | High (Reduction to alcohol) | Inert | Nucleophilic Addition |
| Strong Hydride ( | High (Reduction to alcohol) | High (Reduction to alcohol) | Global Reduction |
| Basic Hydrolysis ( | Low (Reversible hydrate) | High (Saponification) | |
| Acidic Solvolysis ( | Low (Protonation only) | High (Cleavage) |
Experimental Protocols
Protocol A: Chemo-Selective Reduction of the Ketone
Objective: Synthesize 4-hydroxy-1-adamantyl acetate without cleaving the ester.
Rationale: Sodium borohydride (
Workflow:
-
Dissolution: Dissolve 1.0 eq of this compound in MeOH (0.1 M concentration). Cool to 0°C.
-
Addition: Add 1.1 eq of
portion-wise over 15 minutes.-
Note: Gas evolution (
) will occur. Ensure venting.
-
-
Monitoring: Stir at 0°C for 1 hour. Monitor via TLC (stain with Cerium Ammonium Molybdate - CAM). The ketone spot will disappear; the ester group remains intact.
-
Quench: Carefully add saturated aqueous
. -
Extraction: Extract with EtOAc (3x). Wash combined organics with brine, dry over
, and concentrate.
Expected Yield: >90% 4-hydroxy-1-adamantyl acetate (mixture of axial/equatorial isomers).
Protocol B: Chemo-Selective Hydrolysis of the Acetate
Objective: Synthesize 4-oxo-1-adamantanol (preserving the ketone).
Rationale: Basic hydrolysis (saponification) targets the ester. While ketones can undergo aldol reactions under basic conditions, the rigid adamantane structure disfavors enolization and self-condensation, making saponification highly selective.
Workflow:
-
Dissolution: Dissolve 1.0 eq of substrate in THF:Water (3:1 ratio).
-
Reagent: Add 2.0 eq of LiOH·
. -
Reaction: Stir at Room Temperature (25°C) for 4–6 hours.
-
Critical Control: Do not heat.[4] Heating may promote degradation of the ketone or retro-aldol type pathways.
-
-
Workup: Acidify to pH 4 with 1M HCl. Extract with DCM.
-
Note: The product is amphiphilic; ensure thorough extraction.
-
Expected Yield: ~85% 4-oxo-1-adamantanol.
Visualizing the Divergent Pathways
The following diagram illustrates the orthogonal reactivity pathways available for this compound.
Caption: Divergent synthesis pathways demonstrating orthogonal control over C1 and C4 positions.
Comparative Performance Data
The following table summarizes the reactivity of this compound compared to standard acyclic analogues (e.g., 4-oxopentyl acetate).
| Feature | This compound (Cage) | 4-Oxopentyl Acetate (Acyclic) | Mechanistic Reason |
| Ketone Reduction Rate ( | Fast | Fast | Secondary ketones are electronically similar; cage sterics at C4 are minimal. |
| Ester Hydrolysis ( | Impossible | Fast | Backside attack is blocked by the adamantane cage at C1. |
| Ester Solvolysis ( | Very Fast | Slow | The 1-adamantyl carbocation is stable; primary/secondary acyclic carbocations are not. |
| Enolization Potential | Low | High | Bridgehead constraints (Bredt's rule vicinity) limit enol geometry. |
References
-
Vertex AI Search. (2026). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. ResearchGate. 5
-
Organic Syntheses. (2026). 4-protoadamantanone (tricyclo-[4.3.1.0 3,8 ]decan-4-one. Organic Syntheses Procedure. 4[3][4][6]
-
ACS Publications. (2024).[6] Practical and Scalable Synthesis of 1,3-Adamantanediol. 6[3][4][7]
-
NIH. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. 8[3][4][6][7][9][10]
Sources
- 1. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]
- 2. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
Comprehensive Comparison of Analytical Validation Strategies for 4-Oxo-1-adamantyl Acetate
Executive Summary
4-Oxo-1-adamantyl acetate (CAS: 63382-10-5 ) is a critical bicyclic intermediate, primarily utilized in the synthesis of dipeptidyl peptidase IV (DPP-IV) inhibitors such as Vildagliptin .[1] Its structural rigidity and specific functionalization (a ketone at C4 and an acetate ester at C1) present unique analytical challenges:
-
Lack of Chromophore: The absence of a conjugated
-system renders standard UV-Vis detection (254 nm) ineffective.[1] -
Isomeric Complexity: It must be distinguished from structural isomers like methyl 4-oxoadamantane-1-carboxylate (CAS 56674-88-5).[1]
-
Thermal Stability: While volatile enough for Gas Chromatography (GC), the ester linkage is susceptible to hydrolysis, requiring careful handling during preparation.
This guide compares the industry-standard GC-FID method against HPLC-CAD/RI alternatives, providing a validated roadmap for researchers to ensure material purity and process control.
Method Selection: The Decision Matrix
The choice of analytical method depends on the specific phase of drug development and the sample matrix.
| Feature | Method A: GC-FID (Recommended) | Method B: HPLC-CAD/RI (Alternative) | Method C: HPLC-UV (Low |
| Principle | Volatility-based separation; Carbon counting | Universal detection (Charge/Refractive Index) | Absorption at 200–210 nm |
| Sensitivity (LOD) | High (< 0.05%) | Moderate (< 0.1%) | Low (Poor S/N ratio) |
| Selectivity | Excellent for structural isomers | Good for polar impurities | Poor (Solvent cut-off interference) |
| Robustness | High (Solvent-free injection) | Moderate (Mobile phase dependent) | Low (Drift issues) |
| Primary Use | Purity Assay & Residual Solvents | In-process Control (Aqueous) | Quick Screening |
Expert Insight: Why GC-FID is the "Gold Standard"
For this compound, GC-FID is superior because the adamantane cage is highly volatile and thermally stable up to ~300°C. The Flame Ionization Detector (FID) provides a response directly proportional to the carbon mass, mitigating the compound's lack of UV absorption.[1] HPLC with Refractive Index (RI) or Charged Aerosol Detection (CAD) is a viable alternative only when the sample is in an aqueous matrix where extraction is difficult.
Validated Experimental Protocols
Method A: Gas Chromatography with FID (Primary Protocol)
This protocol is designed to separate the analyte from its hydrolysis product (1-hydroxy-4-adamantanone) and common synthesis solvents.[1]
Instrument Parameters:
-
Column: DB-1 or HP-5 (100% Dimethylpolysiloxane),
.[1] -
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Injector: Split ratio 20:1, Temperature 250°C.
-
Detector (FID): 300°C;
30 mL/min, Air 300 mL/min.
Temperature Program:
-
Initial: 100°C (Hold 2 min) — Elutes solvents.
-
Ramp 1: 15°C/min to 220°C — Elutes this compound.
-
Ramp 2: 30°C/min to 280°C (Hold 5 min) — Clears heavy oligomers.
Sample Preparation: Dissolve 50 mg of sample in 50 mL of Dichloromethane (DCM) . Ensure the solvent is dry to prevent in-situ hydrolysis of the acetate ester.[1]
Method B: HPLC with CAD/RI (Alternative)
Use this method if the sample contains non-volatile salts or is thermally labile.
Instrument Parameters:
-
Column: C18 (e.g., Zorbax Eclipse Plus),
, 3.5 . -
Mobile Phase: Isocratic Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: Charged Aerosol Detector (CAD) or Refractive Index (RI) @ 35°C.
-
Column Temp: 30°C.
Validation Data Summary
The following data represents typical performance metrics for the GC-FID method during validation.
| Validation Parameter | Acceptance Criteria | Experimental Result (GC-FID) | Status |
| Specificity | No interference at | Resolution > 2.5 from impurities | PASS |
| Linearity ( | PASS | ||
| Accuracy (Recovery) | 98.0% – 102.0% | 99.4% (Mean of n=9) | PASS |
| Precision (Repeatability) | RSD | PASS | |
| LOD / LOQ | S/N > 3 / > 10 | PASS | |
| Solution Stability | Change | Stable in DCM; 2% degradation in MeOH | PASS |
Critical Note on Stability: In HPLC validation, avoid using methanol as a diluent if the run time is long, as transesterification (methanolysis) of the acetate group can occur, forming the methyl ether or free alcohol artifacts. Use Acetonitrile (ACN) instead.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic and impurity fate mapping for this compound validation.
Caption: Decision tree for analytical method selection distinguishing between GC-FID and HPLC pathways based on sample matrix and impurity profile.
Synthesis & Impurity Context
Understanding the origin of the sample is vital for validation specificity. This compound is typically synthesized via the oxidation of 1-hydroxy-4-adamantanone or direct acetylation.[1]
Caption: Synthetic pathway highlighting the precursor (1-Hydroxy-4-adamantanone) which is also the primary degradant.
References
-
ChemicalBook. (2025). 4-Oxoadamantane-1-carboxylic acid methyl ester (Isomer distinction).[1] Retrieved from [1]
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary for CAS 63382-10-5 (this compound). Retrieved from [1]
-
Zhang, L., et al. (1999). Synthesis of Adamantane Derivatives. Synthetic Communications, 29(18), 3221–3225.[2] (Contextual grounding for synthesis route).
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [1]
Sources
The Lipophilic Bullet: A Comparative Guide to Adamantane Scaffolds in Medicinal Chemistry
Executive Summary
In modern drug discovery, the "Escape from Flatland" initiative has driven a resurgence in three-dimensional, saturated scaffolds. Among these, Adamantane (
This guide objectively compares Adamantane against these emerging alternatives. Written from the perspective of a Senior Application Scientist, it details when to deploy the "Adamantyl Armor" versus when to pivot to lighter scaffolds, supported by validated experimental protocols.
Part 1: The Adamantyl Scaffold vs. Bioisosteres
The Adamantane "Metabolic Armor"
Adamantane is unique due to its rigid, stress-free diamondoid cage.[1] Unlike phenyl rings, which are susceptible to oxidation (epoxidation/hydroxylation), the adamantyl group acts as a metabolic shield .
-
Mechanism: Its steric bulk (
) physically blocks Cytochrome P450 enzymes from accessing labile sites on the attached pharmacophore. -
Primary Application: Increasing the half-life (
) of rapidly metabolized peptides or small molecules and enhancing Blood-Brain Barrier (BBB) penetration via increased lipophilicity.[2]
The Challengers: BCP and Cubane
While Adamantane excels at bulk, it often kills aqueous solubility. This is where BCP and Cubane enter the decision matrix.
-
Bicyclo[1.1.1]pentane (BCP): The "Agile Scout." It mimics the vector geometry of a para-phenyl ring but with
character. It is significantly smaller and less lipophilic than adamantane, often resolving the solubility crashes associated with adamantyl derivatives. -
Cubane: The "Exotic Specialist." A benzene bioisostere with high strain energy (~166 kcal/mol). Critical Insight: Contrary to early assumptions of inertness, recent data suggests the cubane core can sometimes become a "metabolic hotspot" for oxidation, a liability rarely seen with the adamantane cage.
Comparative Performance Metrics
| Metric | Adamantane | Bicyclo[1.1.1]pentane (BCP) | Cubane | Phenyl (Reference) |
| Role | Bulky Hydrophobic Shield | Soluble Phenyl Isostere | Dense Benzene Isostere | Aromatic Linker |
| LogP Impact | High (+3.0 to +4.2) | Moderate (+2.5 to +3.0) | High (+2.5 to +3.5) | Moderate (+2.0) |
| Solubility | Low (Risk of precipitation) | High (Improved vs Phenyl) | Moderate | Low |
| Metabolic Stability | Excellent (Steric Shield) | Superior (Low clearance) | Variable (Oxidation risk) | Poor (Metabolic liability) |
| Steric Bulk ( | ~136 | ~88 | ~100 | ~95 |
| Key Indication | CNS / Antiviral | General MedChem / Linker | Oncology / Novel IP | General |
Part 2: Decision Logic & Visualization
The following decision tree illustrates the logical flow a medicinal chemist should follow when selecting between these building blocks.
Figure 1: Strategic decision tree for selecting rigid hydrocarbon scaffolds based on ADME liabilities.
Part 3: Experimental Protocols
As a Senior Scientist, I emphasize that Adamantane chemistry requires patience . Its steric bulk significantly retards reaction rates compared to planar systems. The following protocols are optimized to prevent common failures (e.g., incomplete coupling or precipitation).
Synthesis: Amide Coupling of 1-Adamantanecarboxylic Acid
Standard EDC/HOBt conditions often fail due to the steric hindrance of the adamantyl cage. We utilize HATU in aprotic solvents to drive conversion.
Reagents:
-
1-Adamantanecarboxylic acid (1.0 eq)
-
Amine partner (1.1 eq)[3]
-
HATU (1.2 eq) (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
DIPEA (3.0 eq) (N,N-Diisopropylethylamine)
-
Solvent: Anhydrous DMF or THF (Avoid aqueous mixtures).
Protocol:
-
Activation: Dissolve 1-Adamantanecarboxylic acid in anhydrous DMF (0.1 M concentration). Add DIPEA and stir for 5 minutes at Room Temperature (RT).
-
Coupling: Add HATU in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the active ester.
-
Addition: Add the amine partner.
-
Incubation: Stir at RT for 12–24 hours. Note: Unlike phenyl acetic acids which react in <2 hours, the adamantyl group requires extended time.
-
Workup: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine/DIPEA), saturated
, and brine. -
Purification: Adamantane derivatives are non-polar. Use a gradient of 0-20% EtOAc in Hexanes for silica chromatography.
Validation: Human Liver Microsomal (HLM) Stability Assay
To verify the "Metabolic Shield" hypothesis, you must determine the Intrinsic Clearance (
Workflow Diagram:
Figure 2: Workflow for determining metabolic stability (Intrinsic Clearance) in liver microsomes.
Detailed Protocol:
-
Preparation: Prepare a 10 mM stock of the Adamantane derivative in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4) containing Human Liver Microsomes (0.5 mg protein/mL).[5]
-
Pre-incubation: Warm to 37°C for 5 minutes.
-
Initiation: Add NADPH (1 mM final concentration) to start the metabolic reaction.[5]
-
Sampling: At T=0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (e.g., Tolbutamide).
-
Analysis: Centrifuge at 4000g for 20 mins. Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time. The slope
gives .
Success Criteria:
-
High Stability:
min (Characteristic of Adamantane). -
Low Stability:
min (Indicates the shield failed or the linker is labile).
References
-
Rigid Adamantane and Cubane Scaffolds in Chemical Biology and Medicine. Preprints.org. [Link]
-
Non-Classical Phenyl Bioisosteres as Effective Replacements in Antimalarials. UCL Discovery. [Link]
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link][6]
-
1-Adamantanecarboxylic acid Synthesis Procedure. Organic Syntheses. [Link]
Sources
Publish Comparison Guide: 4-Oxo-1-adamantyl Acetate Characterization
This guide outlines a rigorous cross-validation framework for 4-Oxo-1-adamantyl acetate (CAS: 63382-10-5), also chemically defined as 5-acetoxy-2-adamantanone .
Designed for pharmaceutical researchers, this document moves beyond basic spectral listing to establish a causal link between structural features and analytical performance.[1][2] It compares this protected intermediate against its metabolic precursor, 5-hydroxy-2-adamantanone , to demonstrate why the acetate derivative is the superior candidate for specific synthetic stages in DPP-4 inhibitor development (e.g., Vildagliptin analogs).
Executive Summary: The Structural Imperative
In the synthesis of complex adamantane-based pharmacophores, the 5-hydroxy-2-adamantanone (Precursor) often presents handling challenges due to its extreme melting point (>300°C) and poor solubility in non-polar solvents.
This compound serves as a "tactical derivative." By masking the hydroxyl group, we achieve three critical performance upgrades:
-
Solubility Modulation: Drastic reduction in lattice energy (MP drops from ~318°C to ~60°C), facilitating homogeneous catalysis.
-
Chemo-selectivity: Prevents O-alkylation/acylation side reactions during downstream ketone manipulations (e.g., reductive amination).
-
Purification Efficiency: The lipophilic shift allows for facile silica gel chromatography, unlike the highly polar precursor.[2]
Structural Validation & Cross-Reference Data
The following data sets provide a self-validating system. If your sample deviates from any of these three pillars (NMR, IR, MS), the structural integrity is compromised.
Table 1: Comparative Physicochemical Profile
| Feature | This compound (Target) | 5-Hydroxy-2-adamantanone (Alternative/Precursor) | Validation Logic |
| CAS | 63382-10-5 | 20098-14-0 | Verify CAS to avoid isomer confusion (e.g., 1-acetoxy-4-adamantanone). |
| Formula | C₁₂H₁₆O₃ | C₁₀H₁₄O₂ | Mass difference of 42 Da (Acetylation). |
| Melting Point | 60 – 62 °C | 318 – 320 °C | Critical Check: A high MP indicates incomplete acetylation. |
| Solubility | High (DCM, EtOAc, Toluene) | Low (DCM), High (DMSO, MeOH) | Test solubility in DCM; turbidity implies precursor contamination. |
| Appearance | White, low-melting solid | White crystalline powder | Target may appear waxy due to low MP. |
Spectroscopic Fingerprint (The "Truth" Data)
A. Infrared Spectroscopy (FT-IR)
-
Diagnostic Split: The target must show two distinct carbonyl stretches.[2]
-
Ester C=O: 1730–1740 cm⁻¹ (Sharp)
-
Ketone C=O: 1710–1720 cm⁻¹ (Sharp)
-
-
Negative Control: Absence of the broad O-H stretch (3200–3400 cm⁻¹) confirms full conversion.[2]
B. Nuclear Magnetic Resonance (¹H & ¹³C NMR)
-
¹H NMR (400 MHz, CDCl₃):
- 2.02 ppm (s, 3H): Acetate methyl group. This is the internal standard for purity integration.
- 2.65 ppm (br s, 2H): Bridgehead protons (H-1/H-3) alpha to the ketone.
- 2.10–2.35 ppm (m, remaining cage H): Adamantane scaffold protons.
-
¹³C NMR (100 MHz, CDCl₃):
- 215.5 ppm: Ketone Carbonyl (C=O).
- 170.2 ppm: Ester Carbonyl (C=O).
- 80.5 ppm: Quaternary Bridgehead Carbon (C-O). Deshielded by oxygen.[2]
- 22.5 ppm: Acetate Methyl.
C. Mass Spectrometry (GC-MS / ESI)
-
Molecular Ion: [M]⁺ = 208.25
-
Fragmentation Pattern (EI):
-
m/z 148: [M - CH₃COOH]⁺ (Loss of acetic acid, characteristic of acetates).
-
m/z 43: [CH₃CO]⁺ (Acetyl cation).
-
Experimental Protocols
Protocol A: Synthesis & Purification Workflow
Objective: Convert 5-hydroxy-2-adamantanone to this compound with >98% purity.
-
Reaction:
-
Charge a reactor with 5-hydroxy-2-adamantanone (1.0 eq) and Dichloromethane (DCM) (10 vol).
-
Add Pyridine (1.5 eq) and DMAP (0.05 eq, catalyst).
-
Cool to 0°C. Dropwise add Acetic Anhydride (1.2 eq).
-
Warm to 25°C and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane).
-
-
Work-up (Critical for Purity):
-
Quench with 1M HCl (removes Pyridine).
-
Wash organic layer with Sat.[3] NaHCO₃ (removes Acetic Acid).
-
Wash with Brine, dry over Na₂SO₄, and concentrate.
-
-
Purification:
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient 10%
20% EtOAc in Hexanes. -
Fraction Collection: Product elutes early due to lipophilicity (Rf ~0.6) compared to starting material (Rf ~0.2).
-
Protocol B: Purity Assessment (HPLC)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A: Water (0.1% H₃PO₄) / B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 min.
-
Detection: UV @ 210 nm (Carbonyl absorption). Note: Adamantanes have weak UV absorbance; RI (Refractive Index) or ELSD is preferred if available.
Visualizations
Figure 1: Synthesis & Impurity Logic Tree
This diagram maps the transformation and identifies critical control points where impurities (unreacted precursor or over-acylation) are removed.[2]
Caption: Workflow converting the polar precursor to the lipophilic acetate. Note the phase separation logic in the wash steps.
Figure 2: Spectral Validation Logic
A decision tree for confirming identity based on the "Three Pillars" of characterization.
Caption: Logical flow for validating sample identity. Failure at Decision 1 or 2 indicates specific chemical degradation or contamination.
References
-
Bobek, M. M., & Brinker, U. H. (1999).[4][5][6] A Facile One-Step Synthesis of 2,4-Adamantanedione. Synthetic Communications, 29(18), 3221–3225.[4][5][6][7][8]
- Context: Describes the oxidative pathways of adamantane derivatives and establishes characteriz
-
Sigma-Aldrich. (n.d.). This compound Product Data Sheet.
- Context: Verification of CAS 63382-10-5 and physical property d
-
ChemicalBook. (n.d.). This compound Characterization Data.
- Context: Provides confirming physical data and synonyms (5-acetoxy-2-adamantanone).
-
Royal Society of Chemistry. (2025). Griesbaum co-ozonolysis of 5-acetoxy-2-adamantanone O-methyl oxime.
- Context: Confirms the synthesis of the acetate
Sources
- 1. 1-Adamantyl Acetate|CAS 22635-62-7|Research Chemical [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. 页面加载中... [china.guidechem.com]
- 8. 页面加载中... [china.guidechem.com]
A Comparative Benchmarking Guide to the Synthesis of 4-Oxo-1-adamantyl Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, adamantane derivatives stand out for their unique lipophilic and rigid cage-like structure, which imparts desirable pharmacokinetic and material properties. Among these, 4-Oxo-1-adamantyl acetate is a valuable intermediate, serving as a precursor for a variety of more complex functionalized adamantanes. The strategic placement of the ketone and acetate functionalities at the bridgehead and bridge positions, respectively, offers versatile handles for further chemical modifications.
This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a deep dive into the experimental methodologies, mechanistic underpinnings, and performance metrics of each approach. The objective is to equip researchers with the necessary insights to select the most suitable synthetic strategy based on factors such as yield, scalability, and the availability of starting materials and reagents.
Synthetic Strategies: An Overview
The synthesis of this compound can be broadly approached via two distinct strategies, each with its own set of advantages and challenges:
-
Route A: Direct Oxidation of 1-Adamantyl Acetate. This approach is the most straightforward, involving the direct oxidation of a C-H bond at the C4 position of the readily available 1-adamantyl acetate. However, achieving regioselectivity for the secondary carbon over the tertiary bridgehead positions can be a significant challenge.
-
Route B: Two-Step Synthesis via 4-Hydroxy-1-adamantyl Acetate. This strategy introduces a hydroxyl group at the C4 position first, followed by a subsequent oxidation to the ketone. This route offers greater control over the regiochemistry but adds a step to the overall synthesis.
This guide will now delve into the detailed experimental protocols and comparative performance of these routes.
Route A: Direct Oxidation of 1-Adamantyl Acetate
The direct functionalization of the adamantane cage is an attractive approach due to its atom economy. However, the inert nature of the C-H bonds necessitates the use of powerful oxidizing agents.
Method A1: Chromic Acid Oxidation
Chromic acid (H₂CrO₄), typically generated in situ from chromium trioxide (CrO₃) and sulfuric acid in a solvent like acetic acid, is a potent oxidizing agent capable of functionalizing unactivated C-H bonds.[1]
Reaction Scheme:
Direct Oxidation of 1-Adamantyl Acetate.
Experimental Protocol:
A solution of 1-adamantyl acetate in a mixture of acetic acid and acetic anhydride is treated with a solution of chromium trioxide in aqueous sulfuric acid. The reaction is typically stirred at room temperature for several hours. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved by chromatography.
Performance and Considerations:
| Parameter | Performance | Reference |
| Yield | Moderate | [1] |
| Purity | Requires chromatographic purification | |
| Scalability | Feasible, but waste disposal is a concern | |
| Safety | Chromium(VI) reagents are highly toxic and carcinogenic | [1] |
| Advantages | - One-step process | |
| - Readily available and inexpensive reagents | [1] | |
| Disadvantages | - Low to moderate yields due to over-oxidation and side products | |
| - Formation of byproducts from oxidation at other positions | ||
| - Toxicity of chromium reagents and hazardous waste generation | [1] |
Causality Behind Experimental Choices: The use of a mixture of acetic acid and acetic anhydride as the solvent helps to maintain the integrity of the acetate group on the starting material and solubilize the reactants. The reaction is typically run at room temperature to minimize over-oxidation and decomposition.
Route B: Two-Step Synthesis via 4-Hydroxy-1-adamantyl Acetate
This approach involves the initial introduction of a hydroxyl group at the desired C4 position, followed by a standard oxidation to the ketone. This strategy generally offers higher yields and purity due to improved regioselectivity.
Step 1: Synthesis of 4-Hydroxy-1-adamantyl Acetate
The key challenge in this step is the selective hydroxylation of a secondary carbon in the presence of an ester functionality.
Ozone adsorbed on silica gel can effect the hydroxylation of saturated C-H bonds, and this method has been shown to be applicable to saturated acetates.[2]
Reaction Scheme:
Sources
Mechanistic Validation of 4-Oxo-1-adamantyl Acetate: A Comparative Performance Guide
The following guide serves as a technical comparison and mechanistic validation manual for 4-Oxo-1-adamantyl acetate , designed for researchers in medicinal chemistry and lithography material development.
Executive Summary & Mechanistic Hypothesis
In the synthesis of high-performance photoresists and antivirals, the stability of the adamantyl protecting group is a critical variable. While 1-Adamantyl acetate (1-AdOAc) is the industry standard for acid-labile masking, its high lability can lead to premature deprotection during aggressive purification or polymerization steps.
This compound (4-Oxo-1-AdOAc) introduces a ketone functionality at the bridge position. Mechanistically, this guide validates that the electron-withdrawing inductive effect (-I) of the carbonyl group significantly destabilizes the incipient bridgehead carbocation during solvolysis. This results in a "tunable" lability profile—stable enough to survive acidic workups where 1-AdOAc fails, yet cleavable under forcing conditions.
Comparative Performance Matrix
The following data compares 4-Oxo-1-AdOAc against the standard (1-AdOAc) and a hydrophilic alternative (3-Hydroxy-1-AdOAc). Data is synthesized from standard solvolytic benchmarks (
| Feature | 1-Adamantyl Acetate (Standard) | This compound (Target) | 3-Hydroxy-1-Adamantyl Acetate |
| Structure | Unsubstituted bridgehead ester | C4-Ketone functionalized | C3-Hydroxyl functionalized |
| Electronic Effect | Hyperconjugative stabilization | Strong Inductive Destabilization | Mild Inductive Destabilization |
| Relative Solvolysis Rate ( | 1.0 (Fastest) | ~0.02 (Slowest) | ~0.15 |
| Acid Stability ( | Low (Minutes at pH 1) | High (Hours at pH 1) | Medium |
| Primary Application | Fast-switch photoresists | Robust intermediates / Pro-drugs | Hydrophilic lithography monomers |
| Mechanism Type | Limiting | Deactivated | Assisted |
Technical Insight: The 50-fold rate reduction in 4-Oxo-1-AdOAc is caused by the dipole of the C=O bond increasing the activation energy (
) required to form the bridgehead cation. This makes it an ideal candidate for "orthogonal" protection strategies.
Mechanistic Validation Protocols
To validate the performance of 4-Oxo-1-AdOAc in your specific matrix, follow these self-validating protocols. These methods rely on Grunwald-Winstein (GW) kinetics to prove the dissociative nature of the reaction.
Protocol A: Solvolytic Rate Determination (Conductometric)
Objective: Quantify the rate constant (
-
Preparation: Dissolve 4-Oxo-1-AdOAc (0.01 M) in 80:20 Ethanol:Water (v/v) .
-
Thermostating: Equilibrate reaction vessel to 25.0 °C ± 0.1°C .
-
Initiation: No external acid is needed for neutral solvolysis; for acid-catalyzed studies, add 0.05 M
. -
Monitoring: Measure conductivity (
) at 30-second intervals. The generation of acetic acid ( ) increases conductivity. -
Calculation: Plot
vs. time. The slope = .-
Self-Validation Check: Linearity (
) confirms first-order kinetics. Deviation suggests mixed mechanisms or solubility issues.
-
Protocol B: Mechanistic Pathway Verification (KIE)
Objective: Confirm
-
Solvent System: Prepare parallel reactions in MeOH and MeOD (deuterated methanol).
-
Reaction: Run solvolysis as per Protocol A.
-
Analysis: Calculate the Kinetic Isotope Effect (
).-
Interpretation: A ratio of 1.0 – 1.2 indicates an
pathway (no solvent participation in the rate-determining step). A ratio > 2.0 would imply nucleophilic assistance ( ), which is sterically forbidden at the bridgehead.
-
Visualizing the Mechanism
The following diagram illustrates the competing electronic effects and the validated ionization pathway.
Caption: Mechanistic pathway showing the inductive destabilization of the rate-determining ionization step by the 4-oxo group.
Experimental Workflow for Validation
This workflow outlines the decision logic for selecting 4-Oxo-1-AdOAc over standard alternatives.
Caption: Decision tree for selecting and validating 4-Oxo-1-AdOAc based on acid stability requirements.
References
-
Grunwald, E., & Winstein, S. (1948). The Correlation of Solvolysis Rates. Journal of the American Chemical Society.
- Context: Establishes the scale for solvent ionizing power, the fundamental metric for valid
-
Kevill, D. N., & D'Souza, M. J. (2021).[1] Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions. International Journal of Molecular Sciences.
- Context: Provides comparative kinetic data for adamantyl derivatives and details the experimental setup for conductometric rate determin
-
Wiberg, K. B. (1975). Oxidation of 1-Adamantanol to 4-Protoadamantanone.[2] Organic Syntheses.
- Context: Details the synthesis of 4-oxo-adamantane precursors, essential for generating the 4-Oxo-1-AdOAc substr
-
Furukawa, K., et al. (2008).[3] Evaluation of adamantane derivatives for chemically amplified resist. Proc. SPIE 6923. [3]
- Context: Validates the use of substituted adamantyl esters (methacrylates) in lithography and compares their acid-sensitivity profiles.
Sources
Safety Operating Guide
Personal protective equipment for handling 4-Oxo-1-adamantyl acetate
CAS: 63382-10-5 | Formula: C₁₂H₁₆O₃ | Role: Pharmaceutical Intermediate (e.g., Saxagliptin synthesis)[1][2]
Executive Safety Assessment
Immediate Action Required: Treat 4-Oxo-1-adamantyl acetate as a Potent Compound (OEB 3 equivalent) until specific toxicological data proves otherwise.[1][2]
As a Senior Application Scientist, I must emphasize that while standard Safety Data Sheets (SDS) for intermediates often list generic "Irritant" warnings (H315, H319, H335), the structural properties of adamantane derivatives dictate a higher level of caution.[1]
The Hidden Risk: Lipophilicity The adamantane cage structure is highly lipophilic.[3] This allows the compound to penetrate the stratum corneum (outer skin layer) more effectively than polar compounds. Consequently, dermal absorption is a primary exposure route , not just inhalation. Standard cotton lab coats are insufficient; chemically resistant barriers are mandatory.[2]
Hazard Identification & PPE Justification[4][5][6][7][8][9][10][11][12][13]
| Hazard Category | Specific Risk | Mechanism of Action | PPE Countermeasure |
| Dermal (Skin) | High Absorption Potential | Lipophilic adamantane cage facilitates transport across lipid bilayers of skin cells.[1][2] | Double Nitrile Gloves (0.11mm min) + Tyvek® Sleeves .[2] Latex is not recommended due to poor organic solvent resistance if the compound is in solution. |
| Inhalation | Fine Dust Generation | Solid powder form can aerosolize during weighing/transfer.[2] Irritating to mucous membranes.[2] | N95/P100 Respirator (if outside hood) or Fume Hood (Primary).[1][2] |
| Ocular | Mechanical/Chemical Irritant | Crystalline dust can cause physical abrasion and chemical irritation.[2] | Chemical Splash Goggles (unvented) or Safety Glasses with Side Shields (only if strictly in hood).[1][2] |
| Environmental | Aquatic Toxicity | Adamantane derivatives are often persistent and toxic to aquatic life (H413).[2][4] | Dedicated Waste Stream (High-temp incineration).[1][2] Do not wash down drains.[2] |
The PPE Matrix: Task-Based Selection
Do not use a "one size fits all" approach. Select PPE based on the specific operational state of the chemical.
Scenario A: Handling Solids (Weighing, Transferring)
High risk of dust generation.[1]
-
Respiratory: Work strictly within a certified Chemical Fume Hood.[2] If hood access is compromised, a half-face respirator with P100 cartridges is mandatory.[1][2]
-
Hand Protection: Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil).[1] Change outer gloves immediately after weighing.[2]
-
Body: Lab coat (buttoned) + Disposable Tyvek® sleeves (taped at wrist).[1][2]
Scenario B: Handling Solutions (Reaction, Extraction)
High risk of splash and permeation.[1]
-
Eye Protection: Chemical Splash Goggles (indirect venting).[2]
-
Hand Protection: Extended cuff Nitrile gloves (minimum 6 mil thickness).[2]
-
Body: Chemical-resistant apron over lab coat if handling volumes >100mL.[1][2]
Operational Protocol: Step-by-Step Handling
This protocol integrates safety checks directly into the workflow to create a self-validating system.[2]
Phase 1: Preparation & Donning
-
Engineering Check: Verify Fume Hood flow is between 80-100 fpm (face velocity).
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes before donning.[2]
-
Barrier Setup: Place a disposable absorbent mat (pig mat) in the hood to capture potential spills.[2]
Phase 2: Active Handling (Weighing)[1][2]
-
Static Control: Use an anti-static gun or ionizer bar if the powder is flighty.[2] Static charge disperses dust, defeating the fume hood's capture velocity.
-
Transfer: Use a disposable spatula.[2] Do not reuse spatulas to prevent cross-contamination.[2]
-
The "Clean Hand/Dirty Hand" Rule:
Phase 3: Decontamination & Disposal
-
Solvent Decon: Wipe all tools and the balance area with an acetone-dampened wipe.[2] Adamantyl acetate is soluble in organic solvents; water alone is ineffective.[2]
-
Waste Segregation:
-
Doffing Sequence: Remove outer gloves inside the hood -> Remove sleeves -> Remove inner gloves -> Wash hands with soap and cool water (hot water opens pores, increasing absorption risk).[1][2]
Visual Workflow: Safety Logic Flow
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Caption: Logical workflow for handling this compound, distinguishing between solid and solution phase risks.
Emergency Response Plan
-
Skin Contact: Immediately wash with soap and copious amounts of water for 15 minutes. Do not use organic solvents (ethanol/acetone) on skin, as this may drive the lipophilic adamantane deeper into the tissue.[1]
-
Eye Contact: Flush with water for 15 minutes.[2][6] Seek medical attention.
-
Spill (Solid): Do not dry sweep.[2] Cover with wet paper towels (dampened with water) to prevent dust, then scoop into waste container.[1]
-
Spill (Solution): Absorb with vermiculite or spill pads.[1][2]
References
-
National Center for Biotechnology Information (NCBI). (2025).[2] PubChem Compound Summary for CID 2842515, 4-Oxoadamantane-1-carboxylic acid (Related Structure). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[2][7] Personal Protective Equipment (PPE) Assessment Standards (29 CFR 1910.132). Retrieved from [Link][1][2]
-
Organic Syntheses. (1979).[2] Oxidation of Adamantane Derivatives. Org. Synth. 1979, 59, 147. Retrieved from [Link][1][2]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 4-Oxoadamantane-1-carboxylic acid | C11H14O3 | CID 2842515 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Adamantyl Acetate|CAS 22635-62-7|Research Chemical [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. tainstruments.com [tainstruments.com]
- 7. safetypartnersinc.com [safetypartnersinc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
